LK 204-545
Descripción
Propiedades
Fórmula molecular |
C25H32N4O6 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32) |
Clave InChI |
VAWYRUMIUGPAEX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: LK 204-545 and its High Selectivity for the β1-Adrenoceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LK 204-545, with the chemical name (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a potent and highly selective antagonist of the human β1-adrenoceptor.[1][2] Its remarkable selectivity over β2 and β3 adrenoceptor subtypes has positioned it as a valuable pharmacological tool for investigating β1-adrenoceptor function and as a lead compound in the development of cardioselective β-blockers.[1][3] This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and key signaling pathways related to this compound's interaction with β-adrenoceptors. Recent studies have also revealed that this compound exhibits partial agonist activity at the β1-adrenoceptor, a crucial consideration for its therapeutic potential.
Quantitative Pharmacological Data
The selectivity of this compound for the human β1-adrenoceptor has been quantified through extensive in vitro radioligand binding and functional assays. The data, summarized below, highlights its superior affinity for the β1 subtype compared to β2 and β3 adrenoceptors.
| Adrenoceptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β1/β3) |
| Human β1 | 8.2 - 8.5 | - | - |
| Human β2 | 5.2 | ~1800-fold | - |
| Human β3 | Not explicitly quantified | - | ~17000-fold |
Table 1: Binding Affinities and Selectivity Ratios of this compound at Human β-Adrenoceptors.[1]
Experimental Protocols
The characterization of this compound's pharmacological profile has been achieved through a series of well-defined in vitro and in vivo experiments.
In Vitro Radioligand Binding Assays
These assays were crucial in determining the binding affinity of this compound to human β-adrenoceptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human β1, β2, or β3-adrenoceptors were utilized.[1]
-
Radioligand: The hydrophilic radioligand [3H]-CGP 12177 was employed for competitive binding studies.
-
Protocol Outline:
-
Cell Culture: CHO cells expressing the specific human β-adrenoceptor subtype are cultured to confluence in appropriate media.
-
Assay Buffer: A suitable buffer, such as Hanks' Balanced Salt Solution with HEPES (HBH), is used for the binding assay.
-
Competition Binding:
-
Separation of Bound and Free Ligand: The reaction is terminated by washing the cells with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound [3H]-CGP 12177 is determined by scintillation counting after cell lysis.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays: cAMP Accumulation
Functional assays are essential to determine the efficacy of a ligand (i.e., whether it acts as an antagonist, agonist, or partial agonist).
-
Principle: β-adrenoceptor activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This assay measures the ability of this compound to modulate this signaling pathway.
-
Protocol Outline:
-
Cell Culture: CHO cells expressing the human β1-adrenoceptor are used.
-
Stimulation: Cells are stimulated with a known β-adrenoceptor agonist, such as cimaterol, to induce cAMP production.
-
Antagonist/Partial Agonist Activity: To assess the effect of this compound, cells are pre-incubated with varying concentrations of the compound before the addition of the agonist.
-
cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive immunoassays or reporter gene assays.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP response (antagonism) or to stimulate cAMP production on its own (agonism/partial agonism) is determined. Studies have shown that this compound can act as a partial agonist at the human β1-adrenoceptor.
-
In Vivo Regional Hemodynamic Studies in Rats
To understand the physiological effects of this compound's β1-selectivity, in vivo studies are conducted, often in rodent models.
-
Animal Model: Conscious, freely moving rats are often used to assess cardiovascular parameters in a physiological state. A common model is the stroke-prone spontaneously hypertensive rat (SHRSP).[5][6]
-
Protocol Outline:
-
Surgical Preparation: Animals are instrumented with catheters for drug administration and blood pressure monitoring, and potentially with flow probes to measure regional blood flow in different vascular beds (e.g., renal, mesenteric, hindquarters).
-
Drug Administration: this compound is administered, typically intravenously, at various doses.
-
Hemodynamic Measurements: Key parameters such as heart rate, blood pressure, and regional blood flow are continuously recorded.
-
Challenge with Agonists: To confirm β-adrenoceptor blockade, a non-selective β-agonist like isoprenaline can be administered before and after this compound treatment to observe the attenuation of the agonist's effects.
-
Data Analysis: The changes in hemodynamic parameters in response to this compound and the agonist challenge are analyzed to determine the in vivo β1-selectivity and functional consequences.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with the β1-adrenoceptor modulates a well-characterized signaling cascade. The experimental workflows are designed to dissect this interaction at multiple levels.
Caption: β1-Adrenoceptor signaling pathway modulated by this compound.
Caption: Workflow for the in vitro characterization of this compound.
Synthesis Overview
While initially not publicly available, a synthetic route for this compound has since been reported.[7] The synthesis involves a multi-step process, with a key step being the coupling of a protected phenoxy-propanolamine intermediate with a substituted ethyl-urea derivative. The development of a more efficient synthesis has been crucial for enabling further pharmacological investigation of this compound and its analogs.[7]
Conclusion and Future Directions
This compound stands out as a highly selective β1-adrenoceptor antagonist with demonstrated partial agonist properties. Its well-defined pharmacological profile makes it an indispensable tool for research into the physiological and pathophysiological roles of the β1-adrenoceptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds. Future research may focus on leveraging the structural features of this compound to design novel β1-selective ligands with tailored efficacy, potentially leading to the development of next-generation cardiovascular therapeutics with improved safety and efficacy profiles. The partial agonism of this compound warrants further investigation to fully understand its implications for long-term therapeutic use.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Prolonged Treatment with β-Adrenoceptor Antagonist, Carteolol on Systemic and Regional Hemodynamics in Stroke-Prone Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 6. Effects of prolonged treatment with beta-adrenoceptor antagonist, carteolol on systemic and regional hemodynamics in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Partial Agonism of LK 204-545: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LK 204-545, initially characterized as a highly selective β1-adrenoceptor antagonist, has been subsequently revealed to exhibit significant partial agonist activity. This finding has important implications for its potential therapeutic applications and for the design of new β-adrenoceptor ligands. This technical guide provides an in-depth analysis of the partial agonism of this compound, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Core Concepts: Partial Agonism at β1-Adrenoceptors
β1-adrenoceptors, predominantly expressed in the heart, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiac function. Upon binding of an agonist, such as the endogenous catecholamine norepinephrine, the receptor undergoes a conformational change, leading to the activation of the Gs signaling pathway. This cascade involves the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of Protein Kinase A (PKA), resulting in increased heart rate and contractility.
A full agonist elicits the maximum possible response from the receptor, while an antagonist blocks the receptor and prevents agonist binding. A partial agonist, like this compound, binds to the receptor and elicits a response that is submaximal compared to a full agonist. This dual action of both stimulating and blocking the receptor can be therapeutically advantageous in certain cardiovascular conditions.
Quantitative Analysis of this compound Activity
The partial agonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its binding affinity and functional activity at human β-adrenoceptor subtypes.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | Radioligand | pKi (mean ± SEM) | Ki (nM) |
| Human β1 | [3H]CGP 12177 | 8.35 ± 0.05 | 4.47 |
| Human β2 | [3H]CGP 12177 | 5.15 ± 0.06 | 7080 |
Data from competitive displacement of 3H-CGP 12177 binding in Chinese Hamster Ovary (CHO) cells stably expressing the respective human β-adrenoceptor subtype.
Table 2: Functional Partial Agonist Activity of this compound
| Receptor Subtype | Assay | Parameter | Value (mean ± SEM) |
| Human β1 | 3H-cAMP Accumulation | % of Isoprenaline Max Response | 37.1 ± 2.2% |
| Human β2 | 3H-cAMP Accumulation | Agonist Response | Observed, but maximum not reached |
| Human β3 | 3H-cAMP Accumulation | Agonist Response | Observed, but maximum not reached |
Functional activity was assessed by measuring the accumulation of 3H-cAMP in CHO cells expressing the human β-adrenoceptor subtypes. Isoprenaline, a full agonist, was used as a reference compound.
Signaling Pathway of this compound Partial Agonism
The partial agonism of this compound at the β1-adrenoceptor involves the canonical Gs signaling pathway, albeit with a lower efficacy compared to a full agonist. The following diagram illustrates this pathway.
Technical Guide: LK 204-545, a Selective β1-Adrenoceptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
LK 204-545 is a synthetic organic compound recognized for its potent and exceptionally high selectivity as a β1-adrenoceptor antagonist.[1] Initially identified as a promising tool for cardiovascular research, its primary mechanism of action involves the competitive inhibition of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at the β1-adrenergic receptors predominantly found in cardiac tissue. This selectivity minimizes off-target effects at β2-adrenoceptors in the lungs and peripheral vasculature, a common drawback of non-selective beta-blockers.
Subsequent investigations have revealed that this compound also possesses significant partial agonist activity at the β1-adrenoceptor.[2] This dual activity profile has made it a valuable lead compound in medicinal chemistry for the development of novel β1-selective partial agonists with tailored intrinsic efficacy. This guide provides a comprehensive overview of the chemical properties, synthesis, pharmacological profile, and experimental protocols associated with this compound.
Chemical Properties and IUPAC Name
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea | [3] |
| Molecular Formula | C25H32N4O6 | [3] |
| Molecular Weight | 484.54 g/mol | [1][3] |
| Canonical SMILES | C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N | [3] |
| InChIKey | VAWYRUMIUGPAEX-UHFFFAOYSA-N | [3] |
| CAS Number | 83068-69-3 | [1] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Rotatable Bonds | 15 | [4] |
Synthesis of this compound
While initially there was no published synthetic route for this compound, a viable pathway was later reported. The synthesis involves a multi-step process culminating in the coupling of a synthesized epoxide intermediate with a protected amine. The overall workflow is depicted below.
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptors.
Binding Affinity and Selectivity
Radioligand binding assays have been employed to determine the affinity (expressed as pKi or pKD) of this compound for human β-adrenoceptor subtypes. The compound demonstrates a significantly higher affinity for β1-adrenoceptors.
| Receptor Subtype | pKi / pKD | Selectivity (β1/β2) | Selectivity (β1/β3) | Reference |
| Human β1-AR | 8.2 - 8.5 | - | - | [5] |
| Human β2-AR | 5.2 | ~1800-fold | - | [6] |
| Human β3-AR | - | - | ~17000-fold |
Note: Selectivity is calculated from the ratio of Ki or KD values.
Functional Activity
Functional assays measuring cyclic AMP (cAMP) accumulation have revealed that this compound is not a silent antagonist but rather a partial agonist at the human β1-adrenoceptor.
| Receptor Subtype | Activity Profile | Efficacy (% of Isoprenaline max response) | Reference |
| Human β1-AR | Partial Agonist | 37.1 ± 2.2% | [7] |
| Human β2-AR | Partial Agonist | Not determined (low potency) | [7] |
| Human β3-AR | Partial Agonist | Not determined (low potency) | [7] |
Signaling Pathway
As a β1-adrenoceptor ligand, this compound modulates the downstream signaling cascades of this receptor. The β1-adrenoceptor primarily signals through the canonical Gs-protein/adenylyl cyclase pathway. However, evidence also points to a non-canonical pathway involving transactivation of receptor tyrosine kinases.
Experimental Protocols
The following protocols are based on methodologies used in the characterization of this compound and its analogues.[2]
Whole-Cell Radioligand Binding Assay
This protocol is used to determine the binding affinity (KD) of ligands for β-adrenoceptors expressed in whole cells.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenoceptors are cultured to confluence in 24-well plates.
-
Incubation: Cells are incubated in a buffer containing a fixed concentration of the radioligand [3H]-CGP 12177 (e.g., 0.73 nM) and varying concentrations of the competing ligand (this compound).[7]
-
Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-selective antagonist (e.g., 10 μM propranolol) to determine non-specific binding.[7]
-
Termination and Washing: The incubation is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Lysis and Scintillation Counting: The cells are lysed with 0.2 M NaOH, and the radioactivity in the lysate is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition binding model using non-linear regression software to calculate the inhibition constant (Ki), which is then converted to the dissociation constant (KD).
cAMP Accumulation Functional Assay
This protocol measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), thus determining its functional activity (agonist, partial agonist, or antagonist).
Detailed Steps:
-
Cell Preparation: CHO cells expressing the β-adrenoceptor of interest are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Mode: To measure agonist activity, cells are incubated with increasing concentrations of this compound for a defined period (e.g., 30 minutes) at 37 °C.
-
Antagonist Mode: To measure antagonist activity, cells are pre-incubated with this compound before being stimulated with a fixed concentration of a known agonist (e.g., isoprenaline).
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of cAMP in the lysate is determined using a suitable detection kit, such as a competitive binding assay (e.g., HTRF or AlphaScreen).
-
Data Analysis: Data are normalized to the maximal response of a full agonist (e.g., isoprenaline) and fitted to a sigmoidal dose-response curve to determine potency (EC50 or pEC50) and efficacy (Emax). For antagonists, the Schild analysis can be used to determine the equilibrium dissociation constant (KB).
Conclusion
This compound is a highly valuable pharmacological tool for studying the β1-adrenoceptor. Its defining features are its exceptional selectivity for the β1 subtype and its partial agonist nature. These characteristics, combined with a now-established synthetic route, make it an important lead structure for the design and development of new cardiovascular drugs with finely-tuned pharmacological profiles. The detailed experimental protocols provided herein offer a robust framework for researchers aiming to investigate this compound or novel compounds targeting the β1-adrenoceptor.
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-A17 MAAP: mapping modulators, agonists, and antagonists to predict the next bioactive target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. files.core.ac.uk [files.core.ac.uk]
LK 204-545: A Comprehensive Technical Guide for Drug Discovery
Introduction
LK 204-545 is a potent and highly selective β1-adrenoceptor antagonist that has garnered significant interest in the field of cardiovascular drug discovery.[1] Initially identified for its high affinity and selectivity for the β1-adrenoceptor, subsequent research has revealed that this compound also possesses significant partial agonist activity.[2] This dual functionality presents a unique pharmacological profile, making it a valuable lead compound for the development of novel therapeutics targeting the β1-adrenergic system. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, synthesis, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro assays, revealing its high affinity for the human β1-adrenoceptor and marked selectivity over β2- and β3-adrenoceptors.
Binding Affinity and Selectivity
The binding affinity of this compound to human β-adrenoceptors is summarized in the table below. The data highlights its high affinity for the β1 subtype.
| Receptor Subtype | pKi | Reference |
| β1-adrenoceptor | 8.2 - 8.5 | [3][4] |
| β2-adrenoceptor | 5.2 | [5] |
| β3-adrenoceptor | ~4.9 | [1] |
The selectivity of this compound for the β1-adrenoceptor over other subtypes is a key characteristic, indicating a reduced potential for off-target effects.
| Selectivity Ratio | Fold Selectivity | Reference |
| β1 / β2 | ~1800 | [1] |
| β1 / β3 | ~17000 | [1] |
Functional Activity
Further studies have demonstrated that this compound is not a silent antagonist but exhibits partial agonism. This intrinsic activity is crucial for its overall pharmacological effect.
| Parameter | Value | Reference |
| log KD (β1 functional antagonism) | -7.75 | [6] |
| Intrinsic Activity (% of Isoprenaline max response) | 34% | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research on this compound. The following sections provide protocols for its synthesis and key pharmacological assays.
Synthesis of this compound
A synthetic route for this compound has been reported, starting from 2,5-dihydroxybenzaldehyde.[2] The key steps involve the synthesis of an epoxide intermediate followed by its aminolysis.
Step 1: Synthesis of the Epoxide Intermediate
-
Protection of 2,5-dihydroxybenzaldehyde: Selectively protect one hydroxyl group of 2,5-dihydroxybenzaldehyde. For instance, a monoprotection using pivaloyl chloride can be employed to yield a pivaloate ester.[2] The other hydroxyl group can be protected with a p-methoxybenzyl (PMB) group.
-
Conversion to Nitrile: Convert the aldehyde group to a nitrile using established methods.
-
Alkylation: Alkylate the remaining free hydroxyl group with 2-(cyclopropylmethoxy)ethyl bromide.
-
Deprotection and Epoxidation: Selectively deprotect the PMB group and subsequently react with epichlorohydrin (B41342) in the presence of a base to form the desired epoxide.
Step 2: Synthesis of the Amine Intermediate
-
Synthesize 1-(2-aminoethyl)-3-(4-hydroxyphenyl)urea from appropriate starting materials.
Step 3: Final Aminolysis
-
React the epoxide intermediate with 1-(2-aminoethyl)-3-(4-hydroxyphenyl)urea in a suitable solvent, such as isopropanol, under reflux to yield this compound.[2]
Radioligand Binding Assay
This protocol outlines a typical competition binding assay to determine the affinity of a test compound like this compound for β-adrenoceptors.
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human β1-, β2-, or β3-adrenoceptor.
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the agonist or antagonist activity of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Seed CHO cells expressing the human β1-adrenoceptor in 96-well plates and grow to confluence.
-
Assay Medium: Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound (this compound) to determine its ability to stimulate cAMP production. Include a full agonist like isoprenaline as a positive control.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., cimaterol).[2]
-
-
Incubation: Incubate the plates at 37°C for a defined period.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 and the maximal response relative to the full agonist (intrinsic activity).
-
Antagonist Mode: Plot the response to the agonist against the log of the antagonist concentration to determine the IC50 and subsequently the Schild plot to determine the pA2 or log KD value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
Pharmacological Profile of LK-204-545: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LK-204-545 is a potent and highly selective β1-adrenoceptor antagonist.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of LK-204-545, based on available scientific literature. The document covers its mechanism of action, receptor binding profile, and selectivity. Due to the limited public availability of the full primary research data, this guide synthesizes information from abstracts and secondary sources to provide a detailed profile. While specific quantitative values such as Kᵢ are not available, the remarkable selectivity of LK-204-545 for the β1-adrenoceptor over β2- and β3-adrenoceptors makes it a significant tool for cardiovascular research.[1]
Introduction
LK-204-545, chemically identified as (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a notable β-adrenoceptor antagonist distinguished by its exceptional selectivity for the β1 subtype.[1] Developed for research purposes, its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the β1-adrenoceptor. This guide aims to consolidate the known pharmacological data of LK-204-545, present generalized experimental protocols relevant to its characterization, and visualize its mechanism of action and experimental workflows.
Mechanism of Action
LK-204-545 functions as a competitive antagonist at the β1-adrenergic receptor. This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily located in the heart and kidneys. Under normal physiological conditions, the binding of catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497) to β1-adrenoceptors initiates a signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), resulting in the phosphorylation of various downstream targets that mediate increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
LK-204-545, by competitively binding to the β1-adrenoceptor, prevents the binding of endogenous catecholamines, thereby inhibiting this signaling pathway and attenuating the downstream physiological effects.
Pharmacological Data
While the precise Kᵢ values for LK-204-545 at the human β-adrenoceptor subtypes are not publicly available, the seminal study by Louis et al. (1999) provides selectivity ratios derived from radioligand binding assays.[1]
| Parameter | Value | Reference |
| β1/β2 Selectivity Ratio | ~1800 | [1] |
| β1/β3 Selectivity Ratio | ~17000 | [1] |
Note: Selectivity ratios are calculated from the ratios of affinity constants (e.g., Kᵢ(β2)/Kᵢ(β1)). A higher value indicates greater selectivity for the β1-adrenoceptor.
The data clearly indicates that LK-204-545 possesses a remarkably high selectivity for the β1-adrenoceptor compared to both β2- and β3-adrenoceptors. This selectivity is significantly greater than that of another well-known selective β1-antagonist, CGP 20712A.[1]
Experimental Protocols
The specific experimental protocols used for the characterization of LK-204-545 are not detailed in publicly available literature. However, the following represents a generalized methodology for radioligand binding and functional assays typically employed for the pharmacological profiling of a novel β-adrenoceptor antagonist.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of the test compound for the receptor subtypes.
Objective: To determine the affinity of LK-204-545 for human β1, β2, and β3-adrenoceptors.
Materials:
-
Cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO cells).
-
Radioligand (e.g., [³H]-CGP-12177, a non-selective β-adrenoceptor antagonist).
-
Test compound: LK-204-545.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a membrane fraction.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (LK-204-545).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays
Functional assays are conducted to determine the efficacy of the compound, i.e., whether it acts as an agonist or an antagonist.
Objective: To confirm the antagonist activity of LK-204-545 at the β1-adrenoceptor.
Materials:
-
Cell lines stably expressing the human β1-adrenoceptor.
-
A known β-adrenoceptor agonist (e.g., isoproterenol).
-
Test compound: LK-204-545.
-
Assay buffer and reagents for measuring cAMP levels (e.g., cAMP ELISA kit).
Methodology:
-
Cell Culture: Cells expressing the β1-adrenoceptor are cultured in appropriate plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of LK-204-545.
-
Agonist Stimulation: A fixed concentration of a β-agonist (e.g., isoproterenol) is added to stimulate the receptors.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured.
-
Data Analysis: The ability of LK-204-545 to inhibit the agonist-induced increase in cAMP is quantified. The data can be used to perform a Schild analysis to determine the pA₂ value, a measure of antagonist potency.
Summary and Conclusion
LK-204-545 is a highly valuable research tool characterized by its exceptional selectivity for the β1-adrenoceptor. Its pharmacological profile as a potent and selective antagonist makes it an ideal probe for investigating the specific roles of β1-adrenoceptors in various physiological and disease states, particularly in the cardiovascular system. While detailed quantitative binding data and specific experimental protocols are not widely available, the reported selectivity ratios highlight its significance in the field of adrenoceptor pharmacology. Further research and publication of detailed studies would be beneficial for a more complete understanding of this compound's properties.
References
Unraveling the Potency and Precision of LK 204-545: A Deep Dive into its β1/β2 Adrenergic Receptor Selectivity
For Immediate Release
[City, State] – A comprehensive technical analysis of LK 204-545 underscores its remarkable selectivity as a potent antagonist for the β1-adrenergic receptor over the β2-adrenergic receptor. This in-depth guide consolidates available data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental procedures, offering a critical resource for researchers, scientists, and professionals in drug development.
This compound, identified as ((+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydrxy-phenyl) urea), has demonstrated a significantly higher affinity for the β1-adrenergic receptor, a key target in cardiovascular therapies.[1] This high degree of selectivity is crucial for minimizing off-target effects, particularly those associated with the β2-adrenergic receptor, such as bronchoconstriction.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantified through its binding affinities for the β1 and β2 adrenergic receptors. The dissociation constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data, compiled from various studies, is presented below.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Selectivity (β1/β2) | Reference |
| Human β1-adrenoceptor | This compound | 8.2 - 8.5 | ~3.16 - 6.31 | ~1800-fold | [1][2][3] |
| Human β2-adrenoceptor | This compound | 5.2 | ~6309 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
These values highlight the substantial preference of this compound for the β1-adrenoceptor. The approximately 1800-fold higher affinity for the β1 subtype compared to the β2 subtype positions this compound as a highly selective antagonist.[1][5]
Functional Antagonism
Beyond binding affinity, the functional consequence of this interaction is the antagonism of receptor signaling. For β-adrenergic receptors, this is often measured by the inhibition of agonist-induced cyclic AMP (cAMP) production.
| Parameter | Value |
| Functional Assay | Antagonism of functional β1- and β2-mediated responses |
| log KD (β1) | -7.75 |
| log KD (β2) | -5.15 |
Note: KD is the dissociation constant determined from functional assays.
Interestingly, some studies have also revealed that this compound possesses significant partial agonism, a factor that warrants consideration in its therapeutic development.[6][7][8]
Experimental Protocols
The determination of the binding affinity and functional selectivity of compounds like this compound involves standardized experimental protocols. While specific, detailed protocols for every cited study on this compound are not publicly available, the general methodologies are well-established in the field.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a test compound (in this case, this compound) to its target receptor.
Objective: To determine the Ki of this compound for β1 and β2 adrenergic receptors.
General Procedure:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human β1- or β2-adrenergic receptors are cultured to a suitable density.[1][5]
-
Membrane Preparation: Cell membranes expressing the receptors are isolated through homogenization and centrifugation.
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., ³H-CGP 12177 or ¹²⁵I-CYP) is incubated with the cell membranes.[9]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
This assay measures the ability of a compound to either stimulate (agonist) or inhibit the stimulation (antagonist) of a cellular response mediated by the receptor.
Objective: To determine the functional potency (as an antagonist) of this compound at β1 and β2 adrenergic receptors.
General Procedure:
-
Cell Culture: CHO cells expressing either β1 or β2 adrenergic receptors are seeded in multi-well plates.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: A known agonist of the β-adrenergic receptors (e.g., isoprenaline) is added at a fixed concentration (often the EC50 concentration) to stimulate the production of cAMP.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration. The IC50 value is determined, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response. This can be used to calculate the antagonist's dissociation constant (KD).
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 4. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
LK 204-545: A Technical Guide for Researchers
An In-depth Technical Guide on the Highly Selective β1-Adrenoceptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. This document outlines its pharmacological profile, experimental applications, and the molecular pathways it modulates, presenting data in a clear and accessible format.
Core Pharmacological Profile
This compound, with the chemical name (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a valuable research tool for studying the β1-adrenoceptor.[1] It exhibits high-affinity binding to the human β1-adrenoceptor and demonstrates significant selectivity over β2- and β3-adrenoceptor subtypes.[1] This high degree of selectivity makes it a preferred ligand for in-vitro and in-vivo studies aiming to isolate and understand the specific roles of the β1-adrenoceptor.[2][3] While initially characterized as a pure antagonist, subsequent research has revealed that this compound can exhibit partial agonist properties under certain experimental conditions.[4][5]
Quantitative Data Summary
The following tables summarize the binding affinity and selectivity of this compound for human adrenoceptors.
Table 1: Binding Affinity of this compound for Human β-Adrenoceptors
| Receptor Subtype | pKi | Reference |
| β1-adrenoceptor | 8.2 - 8.5 | [6] |
| β2-adrenoceptor | 5.2 | [7] |
Table 2: Selectivity of this compound for Human β-Adrenoceptors
| Selectivity Ratio | Value | Reference |
| β1/β2 Selectivity | ~1800-fold | [1] |
| β1/β3 Selectivity | ~17000-fold | [1] |
Signaling Pathways
This compound, as a β1-adrenoceptor antagonist, primarily functions by blocking the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the β1-adrenoceptor. This action inhibits the canonical Gs protein-coupled signaling cascade.
Caption: β1-Adrenoceptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize β1-adrenoceptor antagonists like this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the β1-adrenoceptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable assay buffer.[8] Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key downstream signaling molecule of the β1-adrenoceptor.
1. Cell Culture:
-
Culture cells stably or transiently expressing the human β1-adrenoceptor (e.g., CHO or HEK293 cells) in appropriate media.
2. Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF, or AlphaScreen).[10][11]
3. Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of agonist-stimulated cAMP accumulation.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
-
The Schild equation can be used to determine the pA2 value, a measure of antagonist potency.
In Vivo Applications
In vivo studies have utilized this compound as a tool to investigate the physiological roles of the β1-adrenoceptor. For instance, in conscious rat models, it has been used to assess the β1-mediated effects on heart rate and the β2-mediated effects on hindquarters vascular conductance.[4] Such studies are crucial for understanding the cardiovascular effects of selective β1-adrenoceptor blockade.
Conclusion
This compound is a highly selective β1-adrenoceptor antagonist that serves as an invaluable tool for pharmacological research. Its high affinity and selectivity allow for the precise investigation of β1-adrenoceptor function in various physiological and pathological contexts. The detailed experimental protocols and an understanding of its interaction with the β1-adrenoceptor signaling pathway are essential for its effective use in drug discovery and development.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Beta-adrenoceptors in human alveolar macrophages isolated by elutriation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]
- 11. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of LK 204-545
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. The following sections detail the methodologies for key experiments to determine the binding affinity and functional activity of this compound.
Introduction
This compound, with the chemical name (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a valuable pharmacological tool for studying the role of the β1-adrenoceptor in various physiological and pathological processes.[1] Its high selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptors makes it a preferred ligand for studies requiring precise targeting of this receptor subtype.[1][2] Recent research has also explored its potential as a partial agonist, expanding its utility in investigating nuanced adrenoceptor signaling.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound, providing key metrics for its binding affinity and selectivity.
Table 1: Radioligand Binding Affinities of this compound at Human β-Adrenoceptors
| Receptor Subtype | Radioligand | Cell Line | pKi | Reference |
| β1-Adrenoceptor | [125I]-Iodocyanopindolol | CHO | 8.2 - 8.5 | [5] |
| β2-Adrenoceptor | [125I]-Iodocyanopindolol | CHO | 5.2 | [6] |
| β3-Adrenoceptor | [125I]-Iodocyanopindolol | CHO | - | [1] |
Table 2: Selectivity Ratios of this compound
| Selectivity Ratio | Value | Reference |
| β1/β2 | ~1800-fold | [1] |
| β1/β3 | ~17000-fold | [1] |
Signaling Pathway
The β1-adrenoceptor, upon activation by an agonist, primarily couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. As an antagonist, this compound blocks this signaling cascade by preventing agonist binding to the receptor.
Caption: β1-Adrenoceptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.
Experimental Workflow:
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LK 204-545 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LK 204-545 is a potent and highly selective antagonist for the human β1-adrenoceptor.[1][2] Its high affinity and remarkable selectivity over β2 and β3-adrenoceptors make it an invaluable tool for researchers studying the physiological and pathological roles of the β1-adrenoceptor.[1][2] These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize the β1-adrenoceptor.
Data Presentation
The binding affinities of this compound for human β-adrenoceptor subtypes are summarized below. These values have been determined using radioligand binding assays with membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adrenoceptor subtypes.[2]
Table 1: Binding Affinity of this compound for Human β-Adrenoceptors
| Receptor Subtype | Radioligand Used | pKi | Ki (nM) | Reference |
| β1-Adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 8.2 - 8.5 | ~0.32 - 0.63 | [3] |
| β2-Adrenoceptor | [¹²⁵I]-Iodocyanopindolol | 5.2 | ~6300 | [4] |
| β3-Adrenoceptor | Not Specified | - | - |
Table 2: Selectivity Profile of this compound
| Selectivity Ratio | Value | Reference |
| β1 / β2 | ~1800-fold | [1][2] |
| β1 / β3 | ~17000-fold | [1][2] |
Mandatory Visualizations
β1-Adrenergic Receptor Signaling Pathway
Caption: Canonical Gs-protein signaling pathway of the β1-adrenergic receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
References
Application Notes and Protocols for LK 204-545 in β1-Adrenoceptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LK 204-545, a highly selective β1-adrenoceptor antagonist, in the study of β1-adrenoceptor function. This document includes detailed quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a potent and highly selective antagonist for the human β1-adrenoceptor.[1] Its high affinity and selectivity make it an invaluable tool for differentiating β1-adrenoceptor activity from that of β2- and β3-adrenoceptors. Notably, studies have also revealed that this compound exhibits partial agonist activity at the human β1-adrenoceptor.[2][3] This characteristic should be considered when designing and interpreting experimental outcomes.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the binding affinities and functional potencies of this compound at human β-adrenoceptor subtypes.
Table 1: Binding Affinity of this compound at Human β-Adrenoceptors
| Receptor Subtype | pKi | Ki (nM) | log KD (Binding Assay) | KD (nM) | Reference |
| β1-Adrenoceptor | 8.2 - 8.5 | 3.16 - 6.31 | -8.04 ± 0.03 | 9.12 | [1][2] |
| β2-Adrenoceptor | 5.2 | 6309.57 | -5.29 ± 0.04 | 5128.6 | [2] |
| β3-Adrenoceptor | - | - | - | - | [1] |
Note: Ki values were calculated from the pKi range. The log KD and KD values are from a separate study using ³H-CGP 12177 whole cell binding assay in CHO cells stably expressing the human receptors.
Table 2: Functional Data and Selectivity of this compound
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Reference |
| log KD (cAMP Functional Assay) | -7.75 | -5.15 | - | [2] |
| KD (nM) (cAMP Functional Assay) | 17.78 | 7079.46 | - | [2] |
| β1/β2 Selectivity (Binding) | ~1800-fold | - | - | [1] |
| β1/β3 Selectivity (Binding) | ~17000-fold | - | - | [1] |
| Partial Agonism (% of Isoprenaline max response) | 37.1 ± 2.2% | Agonist response observed, but maximum not reached | Agonist response observed, but maximum not reached | [2] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is crucial to understand the β1-adrenoceptor signaling pathways and the logical flow of experiments.
β1-Adrenoceptor Signaling Pathways
Activation of the β1-adrenoceptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility. Additionally, non-canonical signaling pathways have been identified, including the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade.
References
Application Notes: Cell-Based Assays for Testing LK-204-545 Activity
Introduction
LK-204-545 is a potent and selective small molecule inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making PI3Kα an attractive therapeutic target. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of LK-204-545, from its impact on cell viability to its specific engagement with the intracellular signaling pathway.
1. Assessment of Cellular Proliferation and Viability
To determine the effect of LK-204-545 on cancer cell growth, a cell viability assay is fundamental. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A dose-dependent decrease in the luminescent signal upon treatment with LK-204-545 indicates a reduction in cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
2. Analysis of Apoptosis Induction
Inhibition of the PI3K/Akt pathway is known to induce apoptosis in cancer cells. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the real-time monitoring of phosphatidylserine (B164497) (PS) externalization, an early hallmark of apoptosis. A dose- and time-dependent increase in the luminescent signal correlates with an increase in apoptotic cells, confirming this mechanism of action for LK-204-545.
3. Target Engagement and Pathway Modulation
To confirm that LK-204-545 inhibits its intended target within the cell, it is crucial to measure the phosphorylation status of downstream effectors. Western blotting for phosphorylated Akt (p-Akt) at Ser473 is a standard method. A reduction in the p-Akt signal relative to total Akt in cells treated with LK-204-545 provides direct evidence of target engagement and pathway inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from cell-based assays with LK-204-545.
Table 1: IC50 Values of LK-204-545 in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | E545K | 50 |
| T-47D | Breast Cancer | H1047R | 75 |
| PC-3 | Prostate Cancer | Wild-Type | 500 |
| U-87 MG | Glioblastoma | Wild-Type | 850 |
Table 2: Apoptosis Induction by LK-204-545 in MCF-7 Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| Vehicle Control | 0 | 5.2 |
| LK-204-545 | 50 | 25.8 |
| LK-204-545 | 100 | 45.1 |
| LK-204-545 | 200 | 68.3 |
Table 3: Inhibition of Akt Phosphorylation by LK-204-545 in MCF-7 Cells
| Treatment | Concentration (nM) | p-Akt (Ser473) / Total Akt Ratio |
|---|---|---|
| Vehicle Control | 0 | 1.00 |
| LK-204-545 | 25 | 0.52 |
| LK-204-545 | 50 | 0.21 |
| LK-204-545 | 100 | 0.05 |
Signaling Pathway and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of LK-204-545.
Caption: Experimental workflow for the CellTiter-Glo® viability assay.
Caption: Experimental workflow for the RealTime-Glo™ Annexin V apoptosis assay.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, opaque-walled plates
-
LK-204-545 stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of LK-204-545 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the data as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom, opaque-walled plates
-
LK-204-545 stock solution
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit
-
Luminometer with environmental control (37°C, 5% CO2)
Procedure:
-
Seed 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Prepare the 2X detection reagent according to the manufacturer's protocol.
-
Add 100 µL of the 2X detection reagent to each well.
-
Prepare serial dilutions of LK-204-545 at a 4X final concentration.
-
Add 50 µL of the 4X compound dilutions to the appropriate wells.
-
Place the plate in a luminometer equipped with an environmental chamber set to 37°C and 5% CO2.
-
Measure luminescence at regular intervals (e.g., every hour) for the desired duration (e.g., 24-48 hours).
-
Plot the luminescent signal over time to generate kinetic curves for apoptosis induction.
Protocol 3: Western Blot for p-Akt (Ser473)
Materials:
-
Cancer cell line of interest
-
6-well plates
-
LK-204-545 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 500,000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of LK-204-545 for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
Application Notes and Protocols: LK 204-545 in Cardiac Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LK 204-545, a potent and highly selective β1-adrenoceptor antagonist, in in vitro studies with cardiac cell lines. The following sections detail the pharmacological properties of this compound, its potential applications in studying cardiac hypertrophy and fibrosis, and detailed protocols for key experiments.
Introduction to this compound
This compound is a small molecule recognized for its high affinity and selectivity for the β1-adrenergic receptor (β1-AR) over β2- and β3-ARs.[1][2][3][4] This selectivity makes it a valuable tool for dissecting the specific roles of β1-AR signaling in cardiac physiology and pathophysiology. While primarily characterized as an antagonist, some studies have reported that this compound can exhibit partial agonist activity at the β1-AR.[5][6] Its primary mechanism of action involves competing with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, for binding to the β1-AR, thereby modulating downstream signaling cascades. In cardiac myocytes, β1-ARs are predominantly coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][6][7][8] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased heart rate and contractility.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the reported binding affinities and functional activities of this compound. This data is primarily derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing human adrenoceptor subtypes.
| Parameter | Receptor Subtype | Cell Line | Value | Reference |
| pKi (Binding Affinity) | Human β1-AR | CHO | 8.2 - 8.5 | [3] |
| Human β2-AR | CHO | 5.2 | [9] | |
| Selectivity (β1/β2) | - | CHO | ~1800-fold | [10] |
| Selectivity (β1/β3) | - | CHO | ~17000-fold | [10] |
| Functional Activity | Human β1-AR | CHO | Partial Agonist (37.1 ± 2.2% of isoprenaline max response) | [5] |
| Human β2-AR | CHO | Antagonist (log KD = -5.15) | [5][6] |
Applications in Cardiac Cell Line Studies
Given its high selectivity for the β1-adrenoceptor, this compound is an ideal candidate for investigating the role of β1-AR signaling in various cardiac pathologies at the cellular level.
Investigation of Cardiac Hypertrophy
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload that can become maladaptive and lead to heart failure. β1-AR signaling is a well-established driver of cardiac hypertrophy.
Experimental Rationale: this compound can be used to antagonize isoproterenol (B85558) (a non-selective β-agonist)-induced hypertrophy in cardiac cell lines such as H9c2 or primary neonatal rat ventricular myocytes (NRVMs). By blocking the β1-AR, this compound is expected to attenuate the hypertrophic response, which can be quantified by measuring cell size, and the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
Elucidation of Cardiac Fibrosis Mechanisms
Cardiac fibrosis, the excessive deposition of extracellular matrix by cardiac fibroblasts, contributes to cardiac stiffness and dysfunction. β-adrenergic signaling can influence fibroblast activity and contribute to fibrosis.
Experimental Rationale: this compound can be employed to study the involvement of β1-ARs on cardiac fibroblasts. While TGF-β1 is a primary inducer of fibroblast-to-myofibroblast differentiation and collagen production, β-adrenergic signaling can modulate this process. This compound can be used to determine if β1-AR blockade alters the fibrotic response of cardiac fibroblasts to pro-fibrotic stimuli.
Experimental Protocols
Protocol 1: In Vitro Model of Cardiac Hypertrophy and Intervention with this compound
Objective: To assess the ability of this compound to inhibit isoproterenol-induced hypertrophy in H9c2 cardiac myoblasts.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Isoproterenol hydrochloride
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Phalloidin-FITC
-
DAPI
-
RNA extraction kit
-
qRT-PCR reagents and primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed H9c2 cells in 6-well plates for protein/RNA analysis or on glass coverslips in 24-well plates for imaging, at a density that allows for significant growth without reaching full confluency during the experiment.
-
Serum Starvation: Once cells reach 60-70% confluency, replace the growth medium with DMEM containing 1% FBS for 18-24 hours to synchronize the cells.[4]
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Induce hypertrophy by adding 10 µM isoproterenol to the media.[4] Include a vehicle control group (no isoproterenol) and an isoproterenol-only group.
-
-
Analysis:
-
Cell Size Measurement (Imaging):
-
Fix cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with Phalloidin-FITC (to visualize F-actin and outline the cells) and DAPI (to stain nuclei).
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative mRNA expression of ANP and BNP.
-
-
Protocol 2: In Vitro Model of Cardiac Fibrosis and the Modulatory Effect of this compound
Objective: To investigate the effect of this compound on TGF-β1-induced differentiation of primary cardiac fibroblasts.
Materials:
-
Primary cardiac fibroblasts (isolated from neonatal rat ventricles)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
This compound
-
PBS
-
Cell lysis buffer for Western blotting
-
Antibodies: anti-α-smooth muscle actin (α-SMA), anti-collagen type I, anti-GAPDH
-
Secondary antibodies
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Use cells at a low passage number (P2-P4).
-
Seeding: Seed fibroblasts in 6-well plates.
-
Serum Starvation: When cells reach 80% confluency, reduce serum to 1% FBS for 24 hours.
-
Treatment:
-
Incubation: Incubate for 48-72 hours.
-
Analysis (Western Blotting):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and collagen type I to assess myofibroblast differentiation and extracellular matrix production. Use GAPDH as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Protocol 3: Radioligand Binding Assay for this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for the β1-adrenoceptor in membranes from cells overexpressing the receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human β1-adrenoceptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [3H]-CGP 12177)
-
This compound
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and perform differential centrifugation to isolate the membrane fraction.[14][15] Resuspend the membrane pellet in assay buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a saturating concentration of a non-selective antagonist like propranolol.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Protocol 4: cAMP Accumulation Assay
Objective: To assess the antagonist/partial agonist effect of this compound on β1-adrenoceptor-mediated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human β1-adrenoceptor
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX)
-
Isoproterenol
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of isoproterenol (typically EC80) to stimulate cAMP production.
-
-
Agonist Mode (to test for partial agonism):
-
Add increasing concentrations of this compound alone to the cells.
-
Include a full agonist (isoproterenol) concentration-response curve as a positive control.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the log concentration of this compound to determine the IC50.
-
Agonist Mode: Plot the cAMP response against the log concentration of this compound to determine the EC50 and the maximal response relative to the full agonist.
-
Visualization of Signaling Pathways and Workflows
Caption: β1-Adrenoceptor signaling cascade in cardiomyocytes.
Caption: Workflow for hypertrophy studies with this compound.
Caption: TGF-β induced fibrotic signaling in cardiac fibroblasts.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of β1-AR/Gαs signaling promotes cardiomyocyte proliferation in juvenile mice through activation of RhoA-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrogen (H2) Inhibits Isoproterenol-Induced Cardiac Hypertrophy via Antioxidative Pathways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of cardiac fibroblasts by ethanol is blocked by TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists [frontiersin.org]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for LK 204-545: A Selective β1-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LK 204-545, a highly selective β1-adrenoceptor antagonist, in various experimental settings. The information is intended to guide researchers in designing and conducting experiments to investigate the role of β1-adrenoceptors in physiological and pathological processes.
Introduction to this compound
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor.[1][2][3][4] Its high affinity for the β1-adrenoceptor over the β2-adrenoceptor makes it a valuable tool for dissecting the specific functions of the β1-adrenoceptor in various tissues and signaling pathways.[1][4] This selectivity is crucial for minimizing off-target effects and obtaining clear, interpretable results in both in vitro and in vivo studies. This compound has been utilized in studies investigating cardiovascular function and metabolic processes such as lipolysis.[2][5][6]
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various experimental models.
In Vitro Experimental Data
| Parameter | Value | Species/Cell Line | Assay Type | Notes | Reference |
| pKi (β1) | 8.2 - 8.5 | Human | Radioligand Binding | --- | [7] |
| pKi (β2) | 5.2 | Human | Radioligand Binding | --- | [8] |
| Concentration | 1 µM | Rat (Sprague-Dawley) | Lipolysis Assay | Used to inhibit isoprenaline-stimulated lipolysis in epididymal white adipocytes. | [2] |
| Agonist Response (β1) | 37.1 ± 2.2% of max isoprenaline response | Human (CHO cells) | cAMP Accumulation | Demonstrates partial agonist activity at the human β1-adrenoceptor. | [9] |
In Vivo Experimental Data
| Compound | Dosage | Species/Strain | Route of Administration | Experimental Model | Notes | Reference |
| Compound 19 (this compound derivative) | 2 mg/kg bolus, then 1 mg/kg/h infusion | Rat | Intravenous (IV) | Cardiovascular effects in conscious, freely moving rats. | [10] | |
| This compound Analogue (12Sc) | Not specified | Rat | Not specified | Regional hemodynamic rat model. | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the β1-adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A typical workflow for characterizing the binding of this compound to the β1-adrenergic receptor using a radioligand binding assay is outlined below.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.
Materials and Reagents:
-
Cell membranes prepared from cells or tissues expressing β1-adrenoceptors
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-selective β-blocker like propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filter harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[11][12] Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1][12] Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production.
Materials and Reagents:
-
Cells expressing β1-adrenoceptors (e.g., CHO-K1 cells)
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period.
-
Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., the EC80 concentration) to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Protocol 3: Ex Vivo Lipolysis Assay
This protocol assesses the effect of this compound on lipolysis in isolated adipose tissue.[13]
Materials and Reagents:
-
Epididymal white adipose tissue from rats (e.g., Sprague-Dawley)[2]
-
This compound
-
β-adrenergic agonist (e.g., isoproterenol)[2]
-
Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin (BSA)
-
Glycerol (B35011) assay kit
-
Incubation vials
-
Shaking water bath
Procedure:
-
Tissue Preparation: Excise epididymal white adipose tissue and place it in pre-warmed buffer. Cut the tissue into small fragments (explants).
-
Incubation: Place the tissue explants in vials containing buffer. Add varying concentrations of this compound or vehicle control. After a pre-incubation period, add the β-adrenergic agonist to stimulate lipolysis.
-
Incubation Conditions: Incubate the vials in a shaking water bath at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, collect the incubation medium.
-
Glycerol Measurement: Measure the glycerol concentration in the medium using a commercial glycerol assay kit. Glycerol release is an indicator of lipolysis.
-
Data Analysis: Express the results as the amount of glycerol released per gram of tissue per unit of time. Compare the agonist-stimulated glycerol release in the presence and absence of this compound to determine its inhibitory effect.
Protocol 4: In Vivo Cardiovascular Studies in Rats
This protocol provides a general framework for investigating the cardiovascular effects of this compound in an animal model. The specific dosages and experimental design may need to be optimized based on the research question.
Materials and Reagents:
-
Rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle for drug administration
-
Anesthetics (if required)
-
Cardiovascular monitoring equipment (e.g., for blood pressure and heart rate)
-
Catheters for drug administration and blood sampling
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. If required, surgically implant catheters for drug administration (e.g., in the jugular vein) and blood pressure monitoring (e.g., in the carotid artery). Allow for a recovery period.
-
Drug Administration: Administer this compound or vehicle to the animals. Based on studies with a similar compound, a potential starting dose could be an intravenous bolus followed by a continuous infusion.[10]
-
Cardiovascular Monitoring: Continuously monitor cardiovascular parameters such as heart rate and blood pressure before, during, and after drug administration.
-
Functional Challenges (Optional): To assess the antagonistic effect of this compound, a β-adrenergic agonist (e.g., isoproterenol) can be administered to challenge the system and observe the blunted response in the presence of the antagonist.
-
Data Analysis: Analyze the changes in heart rate and blood pressure over time. Compare the responses between the this compound-treated group and the vehicle-treated group. Statistical analysis should be performed to determine the significance of the observed effects.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of MEK Inhibitors Using U0126 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK1 and MEK2) are dual-specificity protein kinases that serve as central nodes in this cascade, activating the downstream effector kinases ERK1 and ERK2. Inhibition of MEK1/2 has emerged as a promising strategy for cancer therapy.
These application notes provide a comprehensive guide for utilizing the well-characterized MEK1/2 inhibitor, U0126, in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the MEK-ERK signaling pathway. U0126 is a potent and selective, non-competitive inhibitor of both MEK1 and MEK2.[1][2] This document outlines detailed protocols for cell-based assays, data analysis, and includes representative data to facilitate the successful implementation of HTS campaigns targeting MEK activity.
Mechanism of Action and Signaling Pathway
U0126 exerts its inhibitory effect by binding to a site on the MEK1/2 enzymes distinct from the ATP-binding pocket, thereby preventing their activation of ERK1/2.[3] This leads to the downstream suppression of cellular processes driven by ERK signaling. The canonical RAS-RAF-MEK-ERK pathway is a primary focus for the application of U0126.
Quantitative Data Summary
The following tables summarize key quantitative parameters for U0126, which are essential for designing and interpreting HTS experiments.
Table 1: In Vitro Potency of U0126
| Parameter | MEK1 | MEK2 | Reference |
| IC50 | 72 nM | 58 nM | [2] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Parameter | Concentration | Incubation Time | Reference |
| Working Concentration | 1 - 25 µM | 1 - 48 hours | [4][5] |
| Stock Solution | 10 mM in DMSO | - | [3][6] |
Table 3: HTS Assay Performance Metrics (Representative)
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | > 5 | The ratio of the signal from the uninhibited control to the background signal. |
| Signal-to-Noise (S/N) Ratio | > 10 | The ratio of the mean signal to its standard deviation. |
Experimental Protocols
A cell-based assay measuring the phosphorylation of ERK1/2 is a robust and direct method for screening MEK inhibitors. The following protocol describes a high-throughput In-Cell Western™ assay, which allows for the simultaneous detection of both total and phosphorylated ERK in a fixed-cell format.
Protocol 1: High-Throughput In-Cell Western™ Assay for ERK1/2 Phosphorylation
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
Human colorectal carcinoma cell line (e.g., HT-29 or HCT-116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Serum-free medium
-
U0126 (positive control)
-
Test compounds from a small molecule library
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
384-well clear-bottom black plates
-
LI-COR® Odyssey® CLx Imaging System or equivalent
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 10,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and U0126 in serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the growth medium from the cell plate and replace it with the compound dilutions. Include vehicle-only (DMSO) wells as negative controls.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Stimulation (Optional):
-
If studying inhibition of stimulated ERK phosphorylation, add a growth factor (e.g., 100 ng/mL EGF) to all wells except for the unstimulated controls.
-
Incubate for 10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and add 50 µL of 4% PFA to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 50 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Add 50 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a primary antibody solution containing both anti-phospho-ERK and anti-total-ERK antibodies in Blocking Buffer.
-
Aspirate the Blocking Buffer and add 20 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody solution containing both IRDye® 800CW and IRDye® 680RD antibodies in Blocking Buffer. Protect from light.
-
Add 20 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20, protected from light.
-
-
Imaging and Data Analysis:
-
Ensure the bottom of the plate is clean.
-
Scan the plate using a LI-COR® Odyssey® CLx Imaging System in the 700 nm and 800 nm channels.
-
The signal in the 800 nm channel corresponds to phosphorylated ERK, while the 700 nm channel corresponds to total ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Calculate the percent inhibition for each test compound relative to the positive (U0126) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Alternative Protocol: LANCE® Ultra TR-FRET Assay for MEK1 Kinase Activity
For a biochemical screen, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed to directly measure the kinase activity of purified MEK1.
Principle: This assay uses a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-serine antibody. When the substrate is phosphorylated by MEK1, the Eu-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) fluorophores into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant active MEK1 enzyme
-
ULight™-labeled ERK1 peptide substrate
-
Europium-labeled anti-phospho-ERK1 (Thr202/Tyr204) antibody
-
ATP
-
Kinase reaction buffer
-
U0126 (positive control)
-
Test compounds
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader (e.g., PerkinElmer EnVision®)
Procedure:
-
Compound Dispensing:
-
Dispense test compounds and U0126 into the assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing MEK1 enzyme and ULight™-labeled substrate in kinase buffer.
-
Add the master mix to the wells containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled antibody in detection buffer.
-
Add the detection mix to all wells to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 615 nm (Europium) and 665 nm (ULight™).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition and determine IC50 values as described in the In-Cell Western™ protocol.
-
Troubleshooting
Table 4: Common Issues and Solutions in HTS for MEK Inhibitors
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High variability in controls | Optimize cell seeding density, reagent concentrations, and incubation times. Ensure consistent liquid handling. |
| Low signal window | Increase agonist concentration (if applicable) or primary antibody concentration. | |
| High background signal | Non-specific antibody binding | Increase the number of wash steps. Optimize blocking buffer and incubation time. |
| Autofluorescence of compounds | Perform a counter-screen with non-transfected cells or in the absence of the primary antibody. | |
| False positives | Compound cytotoxicity | Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel. |
| Off-target effects | Test hits in secondary assays using different detection technologies or cell lines. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize novel MEK inhibitors. The use of the well-characterized inhibitor U0126 as a reference compound is crucial for assay validation and quality control. By employing these detailed methodologies, researchers can confidently identify promising lead compounds for further development in the pursuit of new cancer therapeutics.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming LK-204-545 Solubility Challenges In Vitro
Welcome to the technical support center for LK-204-545. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during in vitro experiments with LK-204-545, a novel small molecule inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my LK-204-545 precipitate when I dilute it from a DMSO stock solution into my aqueous assay buffer?
A1: This is a common phenomenon known as "crashing out" that occurs when a compound that is highly soluble in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate out of the solution. It is crucial to keep the final DMSO concentration in your aqueous solution as low as possible, typically below 1%, though even this may not be sufficient for highly insoluble compounds like LK-204-545.[1]
Q2: What is the recommended solvent for preparing a stock solution of LK-204-545?
A2: For initial stock solutions, high-purity, anhydrous DMSO is recommended. If solubility issues persist even in DMSO, other organic solvents can be considered, although their compatibility with downstream assays must be verified.[2]
Q3: How can the pH of the buffer affect the solubility of LK-204-545?
A3: The solubility of many small molecule inhibitors is pH-dependent, particularly for compounds that are weak bases.[1] These molecules contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally enhances their solubility in aqueous solutions. Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[1]
Q4: Can serum in the cell culture medium affect the solubility of LK-204-545?
A4: Yes, the presence of serum proteins in cell culture medium can influence the solubility and bioavailability of small molecules.[3] While serum proteins can sometimes help to solubilize hydrophobic compounds, they can also interact with the compound and affect its free concentration and activity. It may be necessary to test different serum concentrations or consider using serum-free media if your experimental design permits.[3]
Troubleshooting Guides
Issue 1: Visible Precipitation in Cell Culture Medium
Possible Cause: The concentration of LK-204-545 exceeds its solubility limit in the final cell culture medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of LK-204-545 in your experiment.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is at a minimum, ideally below 0.5%, to reduce its impact on both cell health and compound solubility.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your cell culture medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm Medium: Gently warming the cell culture medium to 37°C before adding the LK-204-545 stock solution can sometimes aid in dissolution. However, be cautious of the compound's stability at this temperature over time.[3]
-
Use of Solubility Enhancers: Consider the use of biocompatible solubilizing agents.
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Cause: Undissolved LK-204-545 is leading to variability in the actual concentration of the soluble compound in the assay.
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Before conducting your main experiment, perform a solubility test. Prepare your dilutions of LK-204-545 in the assay buffer and let them stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the true soluble concentration.[3]
-
Sonication: After diluting the stock solution, briefly sonicate the solution in a water bath to help dissolve any microscopic precipitates. Use short bursts to avoid overheating and potential degradation of the compound.[1][3]
-
Visual Inspection: Always visually inspect your prepared solutions for any signs of precipitation or cloudiness before adding them to your cells or assay plates.
Data Presentation: Solubility of LK-204-545 in Common Solvents
| Solvent | Concentration (mM) | Visual Observation | Temperature (°C) |
| DMSO | 100 | Clear Solution | 25 |
| Ethanol | 20 | Clear Solution | 25 |
| PBS (pH 7.4) | <0.1 | Precipitation | 25 |
| Cell Culture Medium + 10% FBS | 1 | Slight Haze | 37 |
| Cell Culture Medium (Serum-Free) | 0.5 | Precipitation | 37 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of LK-204-545 Stock Solution
-
Weighing: Accurately weigh the desired amount of LK-204-545 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Solubilization Aid: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but the thermal stability of LK-204-545 should be considered.[1][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: pH-Dependent Solubility Assay
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare Dilutions: Create a high-concentration intermediate dilution of your LK-204-545 stock solution in DMSO.
-
Test Dilution: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. Ensure the final DMSO concentration is kept constant across all conditions (e.g., 0.5%).[1]
-
Observation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.[1]
-
(Optional) Quantification: Centrifuge the samples and measure the supernatant concentration via HPLC-UV to quantify the soluble fraction at each pH.
Visualizations
Caption: Experimental workflow for preparing LK-204-545 working solutions.
Caption: Troubleshooting logic for addressing solubility issues with LK-204-545.
References
Technical Support Center: Interpreting Unexpected Results with LK 204-545 Partial Agonism
Welcome to the technical support center for researchers utilizing LK 204-545. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results arising from the partial agonist nature of this compound at β-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity antagonist for the human β1-adrenoceptor with significantly lower affinity for the β2-adrenoceptor, demonstrating high selectivity.[1] While initially characterized as a selective β1-adrenoceptor antagonist, it has been discovered to possess significant partial agonism.[2] This means that it binds to the receptor and elicits a submaximal response compared to a full agonist like isoprenaline.
Q2: What does "partial agonism" mean in the context of my experiments?
A2: Partial agonism means that this compound can act as both an agonist and an antagonist depending on the experimental conditions. In the absence of a full agonist, this compound will stimulate a response, but this response will be lower than the maximum possible response achievable with a full agonist. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist.[3]
Q3: What are the known signaling pathways activated by β1-adrenoceptors?
A3: β1-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs protein. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. However, like many GPCRs, β1-adrenoceptors can also signal through G-protein independent pathways, such as those involving β-arrestin recruitment, which can lead to the activation of other signaling cascades like the ERK/MAPK pathway.
Q4: I am seeing a response with this compound alone in my cAMP assay. Is this expected?
A4: Yes, this is expected. Due to its partial agonist activity, this compound will stimulate cAMP production in the absence of another agonist. Studies have shown that this compound can produce a response that is approximately 37.1% of the maximal response to the full agonist isoprenaline in cAMP accumulation assays.[2]
Q5: Why is the maximal response of this compound lower in my β-arrestin recruitment assay compared to my cAMP assay?
A5: This could be an example of "biased agonism." A biased agonist is a ligand that preferentially activates one signaling pathway over another. It is possible that this compound is "Gs-biased," meaning it is more effective at activating the Gs-cAMP pathway than the β-arrestin pathway. This would result in a lower relative efficacy in a β-arrestin recruitment assay compared to a cAMP assay.
Troubleshooting Guides
Issue 1: Submaximal response observed with this compound in a functional assay.
-
Possible Cause 1: Inherent Partial Agonism. this compound is a partial agonist and is not expected to produce a maximal response equivalent to a full agonist like isoprenaline.
-
Troubleshooting Step: Compare the maximal response of this compound to that of a known full agonist (e.g., isoprenaline) in your assay system. The response to this compound should be significantly lower.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The observed efficacy of a partial agonist can be influenced by assay conditions such as cell density, receptor expression level, and incubation time.
-
Troubleshooting Step: Optimize your assay parameters. Titrate cell number and agonist concentration, and perform a time-course experiment to ensure you are measuring the peak response.
-
Issue 2: Inconsistent results across different cell lines.
-
Possible Cause: Cell-Type Specific Receptor Expression and Signaling Components. The density of β1-adrenoceptors and the abundance of downstream signaling molecules (e.g., G proteins, adenylyl cyclase isoforms, GRKs, β-arrestins) can vary between cell lines. These differences can alter the apparent efficacy of a partial agonist.
-
Troubleshooting Step 1: Characterize the β-adrenoceptor subtype expression in your cell lines of interest using radioligand binding or qPCR.
-
Troubleshooting Step 2: If possible, use a cell line with stable, well-characterized expression of the human β1-adrenoceptor.
-
Issue 3: this compound appears to be a weak agonist in one assay (e.g., β-arrestin recruitment) but a more potent partial agonist in another (e.g., cAMP accumulation).
-
Possible Cause: Biased Agonism. this compound may be a biased agonist, showing different efficacies towards different signaling pathways.
-
Troubleshooting Step 1: Directly compare the dose-response curves for this compound in both cAMP and β-arrestin recruitment assays.
-
Troubleshooting Step 2: To quantify bias, you can use methods such as calculating the "bias factor," which compares the relative efficacy and potency of this compound to a reference agonist across the two pathways.
-
Issue 4: When co-incubated with a full agonist, my response is lower than with the full agonist alone.
-
Possible Cause: Competitive Antagonism. This is the expected behavior of a partial agonist in the presence of a full agonist. This compound is competing with the full agonist for binding to the receptor. Since this compound has lower intrinsic efficacy, the overall maximal response of the system is reduced.
-
Troubleshooting Step: Perform a dose-response curve of the full agonist in the presence of a fixed concentration of this compound. You should observe a rightward shift of the full agonist's potency and a decrease in its maximal efficacy.
-
Data Presentation
Table 1: Pharmacological Profile of this compound at Human β-Adrenoceptors
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | Selectivity (β1/β2) | Reference |
| pKi | 8.2 - 8.5 | 5.2 | ~1800-fold | [1][4][5] |
| Log KD | -8.04 ± 0.03 | -5.29 ± 0.04 | 562-fold | [2] |
Table 2: Partial Agonist Activity of this compound in a cAMP Accumulation Assay
| Ligand | Maximal Response (% of Isoprenaline) | Reference |
| This compound | 37.1 ± 2.2% | [2] |
Table 3: Hypothetical Comparative Efficacy of this compound Across Different Signaling Pathways
| Assay | Maximal Response (% of Isoprenaline) | Interpretation |
| cAMP Accumulation | 37% | Demonstrates partial agonism at the Gs pathway. |
| β-Arrestin Recruitment | 15% | Lower efficacy suggests potential Gs-bias. |
| ERK Phosphorylation | 25% | Intermediate efficacy could be due to contributions from both Gs and β-arrestin pathways. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Seed CHO cells stably expressing the human β1-adrenoceptor in a 48-well plate and grow to confluence.
-
Pre-labeling: Pre-label the cells with 2 µCi/ml [3H]-adenine in serum-free media for 2 hours at 37°C.
-
Washing: Wash the cells by adding and removing 500 µl of serum-free media.
-
IBMX Treatment (Optional but Recommended): Add 225 µl of serum-free media containing a phosphodiesterase inhibitor such as 1 mM IBMX and incubate for 30 minutes. This will prevent the degradation of cAMP and enhance the signal.
-
Ligand Stimulation: Add 25 µl of this compound or a reference agonist (e.g., isoprenaline) at various concentrations. Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Assay Termination: Terminate the reaction by adding 50 µl of 12 M HCl to each well.
-
cAMP Separation: Separate [3H]-cAMP from other nucleotides using sequential column chromatography (e.g., AG 50W-4X resin and alumina (B75360) columns).
-
Data Analysis: Determine the amount of [3H]-cAMP produced and plot the concentration-response curves to determine EC50 and maximal response.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This is based on the principle of enzyme fragment complementation.
-
Cell Culture: Use a cell line engineered to co-express the β1-adrenoceptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Seed cells in a 384-well plate.
-
Ligand Addition: Add this compound or a reference agonist at various concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the complemented enzyme (e.g., a β-galactosidase substrate that produces a chemiluminescent signal).
-
Signal Reading: Read the chemiluminescence on a plate reader.
-
Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment. Plot concentration-response curves to determine EC50 and maximal response.
Protocol 3: ERK Phosphorylation Assay (Western Blotting)
-
Cell Culture and Serum Starvation: Seed cells (e.g., HEK293) in a 6-well plate. Once they reach the desired confluency, serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of this compound or a reference agonist for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the p-ERK signal as a ratio of the total ERK signal.
Visualizations
Caption: Gs-Protein Dependent Signaling Pathway for this compound.
Caption: β-Arrestin Mediated Signaling Pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
Technical Support Center: Optimizing LK 204-545 Concentration for Maximal β1 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this compound for maximal β1 selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a small molecule that acts as a highly selective antagonist for the β1-adrenergic receptor.[1][2] Its high selectivity makes it a valuable tool for distinguishing β1-adrenergic responses from those mediated by β2- or β3-adrenoceptors in various experimental models.[1][3] It is often used in cardiovascular research and drug discovery.[2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist that binds to the β1-adrenoceptor, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[5] This blockade inhibits the downstream signaling cascade typically initiated by β1-receptor activation, which involves the Gs alpha subunit of G-proteins, adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP).[6][7] Some studies have also noted that this compound can exhibit partial agonism under certain conditions.[8]
Q3: How selective is this compound for the β1-adrenoceptor?
A3: this compound displays a very high degree of selectivity for the human β1-adrenoceptor over β2- and β3-adrenoceptors. Studies have reported its β1/β2 selectivity to be approximately 1800-fold and its β1/β3 selectivity to be around 17000-fold.[1]
Q4: What are the key experimental assays to determine β1 selectivity of this compound?
A4: The two primary types of assays are:
-
Radioligand Binding Assays: These are considered the gold standard to determine the binding affinity (Ki) of this compound for β1, β2, and β3 receptors.[9][10][11] A higher affinity for β1 relative to the other subtypes confirms its selectivity.
-
Functional Assays (e.g., cAMP Accumulation Assays): These assays measure the functional consequence of receptor binding. For an antagonist like this compound, this would involve assessing its ability to inhibit the agonist-induced production of cAMP.[12][13]
Data Presentation: Selectivity Profile of this compound
The following table summarizes the reported binding affinities and selectivity ratios for this compound at human β-adrenoceptors.
| Receptor Subtype | pKi | Selectivity Ratio (β1/βx) |
| β1 | 8.2 - 8.5 | - |
| β2 | 5.2 | ~1800-fold |
| β3 | Not specified | ~17000-fold |
Data sourced from studies on human β-adrenoceptors transfected into CHO cells.[1][14][15]
Experimental Protocols & Workflows
To determine the optimal concentration of this compound for maximal β1 selectivity, a combination of radioligand binding and functional assays is recommended.
Diagram: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1, β2, and β3 adrenoceptors.
Materials:
-
Cell membranes from cell lines stably expressing human β1, β2, or β3 adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: ³H-CGP 12177 (a non-selective β-antagonist).
-
This compound.
-
Non-selective β-antagonist for determining non-specific binding (e.g., propranolol).[5]
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Preparation:
-
Prepare a series of dilutions of this compound.
-
Thaw cell membranes on ice.
-
Prepare assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, cell membranes, and ³H-CGP 12177 to tubes.
-
Non-specific Binding: Add assay buffer, cell membranes, ³H-CGP 12177, and a high concentration of propranolol.
-
Competition Binding: Add assay buffer, cell membranes, ³H-CGP 12177, and varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells stably expressing human β1, β2, or β3 adrenoceptors.
-
Cell culture medium.
-
A non-selective β-agonist (e.g., isoproterenol).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates suitable for cell culture and the chosen assay kit.
Methodology:
-
Cell Culture:
-
Plate cells in multi-well plates and grow to a suitable confluency.[16]
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a fixed concentration of isoproterenol (B85558) (typically the EC80 concentration, determined in a preliminary experiment).
-
-
Antagonist Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add the fixed concentration of isoproterenol to the wells (except for the basal control wells).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer).[17]
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response).
-
Compare the IC50 values obtained for β1, β2, and β3 receptors to determine the functional selectivity.
-
Signaling Pathways
Diagram: Canonical β1-Adrenergic Receptor Signaling Pathway
Caption: The canonical Gs-cAMP signaling pathway activated by β1-adrenergic receptors.
Diagram: Alternative β1-Adrenergic Receptor Signaling
Caption: EGFR transactivation, an alternative signaling pathway for β1-adrenergic receptors.[18]
Troubleshooting Guide
Issue: High variability between replicate wells in the cAMP assay.
-
Possible Cause 1: Inconsistent cell numbers.
-
Solution: Ensure a homogenous cell suspension before plating. After plating, visually inspect the wells under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting technique. For small volumes, consider using a multi-channel pipette to reduce variability.
-
-
Possible Cause 3: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate reagents, fill the perimeter wells with sterile water or PBS. Avoid using the outer wells for experimental data.
-
Issue: Weak or no signal in the cAMP assay.
-
Possible Cause 1: Low receptor expression.
-
Solution: Confirm the expression level of the β-adrenoceptor subtypes in your cell line using a method like radioligand binding or western blotting.
-
-
Possible Cause 2: Inactive agonist.
-
Solution: Check the storage and handling of the agonist (e.g., isoproterenol). Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Problems with the cAMP assay kit.
-
Solution: Ensure all kit reagents are within their expiration date and have been stored correctly. Run the kit's positive controls to verify its performance.[19]
-
Issue: The calculated Ki or IC50 values are inconsistent with published data.
-
Possible Cause 1: Assay conditions not at equilibrium.
-
Solution: For binding assays, ensure the incubation time is sufficient for the radioligand and competitor to reach equilibrium. This may require longer incubation times for high-affinity ligands.[9]
-
-
Possible Cause 2: Radioligand depletion.
-
Solution: If a significant fraction (>10%) of the radioligand binds to the receptors, it can lead to an underestimation of affinity. Reduce the concentration of receptor (cell membranes) in the assay.[9]
-
-
Possible Cause 3: Incorrect buffer components.
-
Solution: Ensure the assay buffer composition (e.g., pH, ionic strength, co-factors like MgCl2) is optimal for receptor binding and function.
-
Issue: this compound shows some agonist activity.
-
Possible Cause: Partial agonism of this compound.
-
Solution: This has been reported in the literature.[8] It is important to characterize the full dose-response curve of this compound alone in a functional assay. This will reveal any intrinsic agonist activity in your specific experimental system. When using it as an antagonist, be mindful that at very high concentrations, this partial agonism may become more apparent.
-
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. G protein–coupled receptors: from radioligand binding to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. guidetopharmacology.org [guidetopharmacology.org]
- 15. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 16. revvity.com [revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 19. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Reproducibility in LK 204-545 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with LK 204-545 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is characterized as a selective β1-adrenoceptor partial agonist.[1][2] Initially identified as a selective β1-adrenoceptor antagonist, further evaluation revealed its significant partial agonism.[1][3] This means that it binds to the β1-adrenoceptor and elicits a response that is lower than that of a full agonist.
Q2: What are the key in vitro pharmacological properties of this compound?
In functional assays, this compound demonstrates partial agonism at the human β1-adrenoceptor, stimulating a response that is 37.1 ± 2.2% of the maximum response to the full agonist isoprenaline.[1] It also shows some agonist activity at human β2- and β3-adrenoceptors at higher concentrations.[1] As an antagonist, it has a log KD of -7.75 for β1-mediated responses and -5.15 for β2-mediated responses.[1][3]
Q3: Is this compound commercially available?
Historically, this compound was not commercially available, and there was no published synthetic route, which limited its accessibility for pharmacological studies.[1] Researchers should verify the current availability from chemical suppliers.
Troubleshooting Guide
Issue 1: High variability in cAMP accumulation assay results.
Q: My cAMP accumulation assay results with this compound are highly variable between experiments. What are the potential causes and solutions?
A: High variability in cAMP assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Health and Density:
-
Cause: Inconsistent cell passage number, confluency, or viability can significantly impact receptor expression and signaling capacity.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and visually inspect cell health and morphology before each experiment. Create a standardized cell culture and plating protocol.
-
-
Reagent Preparation and Handling:
-
Cause: Inconsistent concentrations of this compound, agonists (e.g., isoprenaline), or phosphodiesterase inhibitors can lead to variable results.
-
Solution: Prepare fresh serial dilutions of all compounds for each experiment from a validated stock solution. Use a calibrated pipette and ensure thorough mixing.
-
-
Assay Incubation Times:
-
Cause: Variations in incubation times for pre-treatment with antagonists, stimulation with agonists, or cell lysis can affect the measured cAMP levels.
-
Solution: Use a precise timer for all incubation steps and stagger the addition of reagents to plates to ensure consistent timing for all wells.
-
Issue 2: The observed partial agonism of this compound is lower/higher than expected.
Q: The level of partial agonism I observe for this compound is not consistent with the reported ~37% of the maximal isoprenaline response. Why might this be?
A: The perceived level of partial agonism can be influenced by the experimental system and conditions.
-
Receptor Expression Levels:
-
Cause: The magnitude of the response to a partial agonist is dependent on the receptor density in the cells. Lower receptor expression can lead to a lower maximal response from a partial agonist.
-
Solution: Characterize the β1-adrenoceptor expression level in your cell line. If using a transient transfection system, optimize the amount of plasmid DNA to ensure consistent receptor expression.
-
-
Choice of Full Agonist:
-
Cause: The reference full agonist used can impact the calculated percentage of partial agonism.
-
Solution: Ensure you are using a potent and full β-adrenoceptor agonist like isoprenaline as a reference for calculating the maximal response.
-
-
Signal Amplification:
-
Cause: The level of intrinsic signal amplification in your specific cell line can affect the observed response to a partial agonist.
-
Solution: Be aware that different cell lines may have varying levels of adenylyl cyclase and other downstream signaling components, which can influence the apparent efficacy of a partial agonist.
-
Issue 3: Difficulty in obtaining a reproducible antagonist dose-ratio.
Q: I am struggling to get a consistent dose-ratio when using this compound as an antagonist. What could be the issue?
A: Determining a reliable antagonist dose-ratio requires careful experimental setup.
-
Incomplete Equilibration:
-
Cause: The antagonist may not have reached equilibrium with the receptor before the addition of the agonist.
-
Solution: Ensure a sufficient pre-incubation time with this compound to allow for binding to the β1-adrenoceptors to reach equilibrium. This time may need to be optimized for your specific cell system.
-
-
Agonist Concentration Range:
-
Cause: The range of agonist concentrations used may not be appropriate to accurately determine the shift in the dose-response curve.
-
Solution: Use a wide range of agonist concentrations, typically spanning from sub-threshold to supramaximal responses, both in the presence and absence of the antagonist.
-
-
Partial Agonism Interference:
-
Cause: The intrinsic partial agonist activity of this compound can sometimes complicate the analysis of its antagonist effects, especially if the baseline signaling is not properly accounted for.
-
Solution: Ensure that the response from this compound alone is subtracted as baseline before calculating the agonist-induced response in the presence of the antagonist.
-
Quantitative Data Summary
| Compound | Parameter | Receptor | Value | Reference |
| This compound | Partial Agonism (% of Isoprenaline max) | Human β1-adrenoceptor | 37.1 ± 2.2% | [1] |
| This compound | Partial Agonism (% of Isoprenaline max) | Human β2-adrenoceptor | 15.2 ± 0.7% (at 10 µM) | [1] |
| This compound | Partial Agonism (% of Isoprenaline max) | Human β3-adrenoceptor | 8.6 ± 0.4% (at 10 µM) | [1] |
| This compound | Antagonist log KD | Functional β1-mediated responses | -7.75 | [1][3] |
| This compound | Antagonist log KD | Functional β2-mediated responses | -5.15 | [1][3] |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for β1-Adrenoceptor Activation
This protocol describes a method to determine the agonist and partial agonist activity of this compound at the human β1-adrenoceptor.
1. Cell Culture and Plating:
- Culture cells expressing the human β1-adrenoceptor (e.g., CHO or HEK293 cells) in appropriate media.
- Seed cells into 96-well plates at a predetermined density and allow them to adhere and grow to the desired confluency (typically 24-48 hours).
2. Agonist Response Measurement:
- Wash the cells once with serum-free medium or a suitable assay buffer.
- Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period (e.g., 15-30 minutes).
- Add varying concentrations of this compound or a reference full agonist (e.g., isoprenaline) to the wells.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells according to the manufacturer's instructions for your cAMP detection kit.
- Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or fluorescence polarization).
3. Antagonist Response Measurement:
- Follow the same initial steps as for the agonist response measurement.
- After the pre-incubation with the phosphodiesterase inhibitor, add a fixed concentration of this compound and incubate for a pre-determined time to allow for receptor binding equilibrium.
- Add a range of concentrations of a full agonist (e.g., isoprenaline) to the wells.
- Continue with the incubation, cell lysis, and cAMP measurement steps as described above.
4. Data Analysis:
- For agonist responses, plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
- For antagonist responses, compare the agonist dose-response curves in the presence and absence of this compound to determine the dose ratio and calculate the antagonist affinity (Kb).
Visualizations
Caption: Signaling pathway of this compound as a β1-adrenoceptor partial agonist.
Caption: Experimental workflow for evaluating this compound in functional assays.
References
Impact of experimental conditions on LK 204-545 selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. This guide addresses common issues and questions related to experimental conditions that can influence its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a highly selective antagonist for the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism is to competitively block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the β1-AR. This inhibition prevents the activation of downstream signaling cascades typically initiated by these hormones.
Q2: How selective is this compound for the β1-adrenoceptor over other β-adrenoceptor subtypes?
This compound exhibits a high degree of selectivity for the human β1-adrenoceptor. It has been shown to be approximately 1800-fold more selective for β1 over β2-adrenoceptors and about 17,000-fold more selective for β1 over β3-adrenoceptors in radioligand binding assays using Chinese Hamster Ovary (CHO) cells transfected with human β-adrenoceptors.[1]
Q3: Does this compound have any partial agonist activity?
Yes, some studies have reported that this compound can exhibit significant partial agonist activity at the human β1-adrenoceptor.[2] This means that in addition to blocking the receptor, it can also weakly activate it, leading to a submaximal response compared to a full agonist like isoproterenol. This partial agonism is an important consideration when designing and interpreting experiments.
Q4: What are the common research applications for this compound?
Given its high selectivity, this compound is a valuable research tool for:
-
Studying the specific roles of the β1-adrenoceptor in various physiological and pathological processes.
-
Differentiating β1-AR mediated effects from those of β2-AR and β3-AR.
-
Serving as a reference compound in the development of new β1-selective ligands.
-
Investigating the cardiovascular system, as β1-adrenoceptors are predominantly expressed in the heart.
Q5: In which cell lines has this compound been characterized?
This compound has been extensively characterized in Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, and β3-adrenoceptors.[1] The choice of cell line can influence the outcomes of binding and functional assays due to variations in receptor expression levels, G-protein coupling efficiency, and the presence of other interacting proteins.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected β1-selectivity | Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be ideal for selective binding. | Optimize assay buffer (e.g., Tris-HCl, HEPES) and ensure pH is maintained around 7.4. Perform experiments at a consistent and appropriate temperature (e.g., 37°C for functional assays). |
| Incorrect Ligand Concentration: Using a radioligand concentration significantly above its Kd can lead to non-specific binding and mask selectivity. | Use a radioligand concentration at or below its Kd for the target receptor. | |
| Cell Line Issues: High receptor expression levels can sometimes obscure selectivity differences. The specific cellular context can influence ligand binding. | Consider using a cell line with a lower, more physiologically relevant receptor expression level. Ensure the cell line is appropriate for the specific research question. | |
| Inconsistent Results Between Experiments | Ligand Instability: this compound may degrade if not stored or handled properly. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Culture: Cell passage number, confluency, and health can affect receptor expression and signaling. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Ensure cells are healthy and at a consistent confluency at the time of the experiment. | |
| Unexpected Agonist Effects | Partial Agonism: this compound has been reported to have partial agonist activity at the β1-AR. | Be aware of this property when interpreting results. To confirm, perform a functional assay (e.g., cAMP accumulation) and compare the maximal response of this compound to that of a full agonist. |
| High Non-Specific Binding in Radioligand Assays | Inappropriate Blocking Agents: The blocking agent used to define non-specific binding may not be effective. | Use a high concentration (e.g., 1-10 µM) of a non-selective β-blocker like propranolol (B1214883) to determine non-specific binding. |
| Hydrophobic Interactions: The ligand or radioligand may be sticking to the assay plates or filters. | Include a small amount of a non-ionic detergent (e.g., 0.01% BSA or Tween-20) in the assay buffer. Pre-soaking filter plates in a solution like 0.5% polyethyleneimine can also help. |
Data Presentation
Table 1: Selectivity Profile of this compound at Human β-Adrenoceptors
| Receptor Subtype | pKi | Selectivity Ratio (β1 vs. Subtype) | Reference |
| β1 | 8.52 | - | [3] |
| β2 | 5.27 | ~1800-fold | [3] |
| β3 | - | ~17000-fold | [3] |
| Data from radioligand binding assays in CHO cells. |
Table 2: Antagonist Affinities (log KD) of this compound in Functional Assays
| Receptor Subtype | log KD | Assay Type | Cell Line | Reference |
| β1 | -7.75 | Isoprenaline-stimulated cAMP accumulation | CHO | [2] |
| β2 | -5.15 | Isoprenaline-stimulated cAMP accumulation | CHO | [2] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity and selectivity of this compound.
-
Cell Culture: Culture CHO cells stably expressing human β1, β2, or β3-adrenoceptors under standard conditions.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) to each well.
-
Add increasing concentrations of this compound (or a reference compound).
-
For non-specific binding control wells, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This protocol outlines a general method to assess the functional antagonist or partial agonist activity of this compound.
-
Cell Culture and Plating:
-
Culture CHO cells expressing the β-adrenoceptor of interest.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a β-adrenergic agonist (e.g., isoproterenol). For partial agonism assessment, omit the agonist stimulation in some wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
For antagonist activity, determine the IC50 value.
-
For partial agonist activity, determine the EC50 and the maximal response relative to a full agonist.
-
Mandatory Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
References
Addressing LK 204-545 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered when working with LK 204-545 in solution. The following information is designed for researchers, scientists, and drug development professionals to ensure the successful use of this molecule in their experiments.
Troubleshooting Guide
This guide addresses common problems researchers may face with this compound solutions.
Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer: This issue is likely due to the poor aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Sonication: Sonicate the solution for 15-30 minutes to aid in dissolution.
-
Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could lead to degradation.
-
Solvent Adjustment: The choice of solvent is critical. Refer to the solvent compatibility table below. If you are using a purely aqueous buffer, consider the addition of a co-solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer accordingly.
Question: The this compound solution was clear initially but developed a precipitate over time. Why is this happening and how can I prevent it?
Answer: This suggests that the compound is precipitating out of a supersaturated solution. To address this:
-
Increase Co-solvent Concentration: The initial solvent may not be sufficient to maintain solubility over time. Try increasing the percentage of the organic co-solvent.
-
Use of Solubilizing Agents: Consider incorporating solubilizing agents such as cyclodextrins.
-
Storage Conditions: Store the solution at the recommended temperature. For some compounds, refrigeration can decrease solubility. It may be preferable to prepare fresh solutions before each experiment or store them at room temperature if they are stable.
Question: I am observing a loss of activity of this compound in my cell-based assays over the course of the experiment. What could be the cause?
Answer: A gradual loss of activity could indicate chemical instability or degradation of the compound. Potential causes and solutions include:
-
Oxidation: Like other beta-blockers, this compound may be susceptible to oxidation. Prepare solutions fresh and consider adding an antioxidant.
-
Hydrolysis: Depending on the buffer conditions (pH and presence of certain ions), the molecule might be undergoing hydrolysis.
-
Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surface of plastic labware. Use low-adhesion microplates and polypropylene (B1209903) tubes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For a high-concentration stock solution, we recommend using a water-miscible organic solvent.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in appropriate organic solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light.
Q3: Can I use pre-made buffer solutions containing additives with this compound?
A3: Caution is advised. Some additives in commercial buffers may not be compatible with this compound. It is best to prepare fresh buffers and add any necessary components, such as antioxidants, just before use.
Q4: Is this compound sensitive to light?
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Preferred for high-concentration stocks. |
| Ethanol | ≥ 10 mg/mL | Suitable for many applications. |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | Use with caution due to higher toxicity. |
Table 2: Suggested Co-solvents for Aqueous Working Solutions
| Co-solvent | Recommended Final Concentration (%) | Application Notes |
| DMSO | ≤ 0.5% | Ensure final concentration is tolerated by your experimental system. |
| Ethanol | ≤ 1% | May be better tolerated in some cell-based assays. |
| PEG 400 | 1 - 5% | Can improve solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex the solution for 5 minutes.
-
If dissolution is not complete, sonicate for 15 minutes.
-
Store the stock solution at -20°C in an amber vial.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare the desired aqueous buffer (e.g., PBS, HBSS).
-
Serially dilute the stock solution in the aqueous buffer to reach the final concentration of 10 µM. Ensure that the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Vortex the working solution gently before use.
-
Prepare fresh working solutions daily.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logic diagram for troubleshooting this compound solution instability.
Caption: Simplified signaling pathway of the β1-adrenergic receptor.
Technical Support Center: Accounting for LK 204-545 Partial Agonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for the partial agonistic properties of LK 204-545 in their data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its partial agonism significant?
A1: this compound is a highly selective β1-adrenoceptor antagonist.[1][2] However, it is not a silent antagonist; it possesses significant partial agonist activity, meaning it can weakly activate the β1-adrenoceptor in the absence of a full agonist.[3][4][5] This intrinsic activity is a critical factor in experimental design and data interpretation, as it can lead to responses that are not purely antagonistic. One study found that this compound produced an agonist response at the human β1-adrenoceptor that was 37.1 ± 2.2% of the maximum response to the full agonist isoprenaline.[3]
Q2: How does the partial agonism of this compound affect its use in experiments?
A2: The partial agonism of this compound means it can act as a functional antagonist in the presence of a strong agonist, while exhibiting weak agonistic effects on its own.[6] This dual nature can complicate the analysis of its effects. For instance, in a system with low basal activity, this compound might increase the signaling output. Conversely, in the presence of a saturating concentration of a full agonist like isoprenaline, it will competitively inhibit the full agonist's effect and reduce the overall response to a level dictated by its own intrinsic efficacy.
Q3: What are the key parameters to consider when analyzing data from experiments with this compound?
A3: When analyzing data involving this compound, it is crucial to determine and account for the following parameters:
-
Efficacy (α): The maximal response produced by this compound as a fraction of the maximal response produced by a full agonist.
-
Potency (EC50 or pD2): The concentration of this compound that produces 50% of its maximal effect.
-
Affinity (Ki or pA2): The concentration of this compound required to occupy 50% of the receptors in the absence of a response. This is often determined through radioligand binding assays or functional antagonism studies.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed with this compound Alone
-
Symptom: In a functional assay (e.g., cAMP accumulation), application of this compound alone results in an increase in the measured response, contrary to the expectation for an antagonist.
-
Cause: This is the expected behavior of a partial agonist in a system with low basal receptor activity. This compound is intrinsically activating the β1-adrenoceptors.
-
Solution:
-
Characterize the Agonist Response: Perform a full concentration-response curve for this compound to determine its maximal effect (Emax) and potency (EC50).
-
Compare to a Full Agonist: Run a parallel concentration-response curve for a full β1-adrenoceptor agonist, such as isoprenaline. This will allow you to quantify the partial agonism of this compound as a percentage of the full agonist's maximal response.
-
Data Modeling: Utilize a pharmacological model that accounts for partial agonism, such as the operational model of agonism, to analyze your data.
-
Issue 2: Inconsistent Antagonism of a Full Agonist by this compound
-
Symptom: When co-incubated with a full agonist, this compound does not produce a complete blockade of the agonist's effect, even at high concentrations. The dose-response curve of the full agonist is shifted to the right, but the maximal response is also depressed.
-
Cause: This is a hallmark of partial agonism. The maximal response of the full agonist is reduced to the level of the maximal response of the partial agonist (this compound).
-
Solution:
-
Schild Analysis: While a classical Schild analysis assumes a silent antagonist, a modified approach can still yield an estimate of affinity (pA2). However, the non-parallel shift and depressed maxima are indicative of partial agonism.
-
Functional Antagonism Curve: Construct a concentration-response curve for the full agonist in the presence of increasing, fixed concentrations of this compound. The degree of depression of the maximal response will be related to the intrinsic efficacy of this compound.
-
Data Interpretation: Recognize that the "antagonism" observed is a competitive interaction where the response is a composite of the effects of both the full and partial agonist.
-
Data Presentation
Table 1: Pharmacological Profile of this compound at Human β-Adrenoceptors
| Parameter | Receptor | Value | Reference |
| Partial Agonism | β1 | 37.1 ± 2.2% of isoprenaline max response | [3] |
| Antagonist Affinity (log KD) | β1 | -7.75 | |
| Antagonist Affinity (log KD) | β2 | -5.15 | |
| Binding Affinity (pKi) | β1 | 8.2 - 8.5 | [7][8] |
| β1/β2 Selectivity | - | ~1800-fold | [1] |
| β1/β3 Selectivity | - | ~17000-fold | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Partial Agonism using a cAMP Accumulation Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing the human β1-adrenoceptor in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a full agonist (e.g., isoprenaline) in the assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the different concentrations of this compound or isoprenaline to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the Emax and EC50 for both compounds.
-
Calculate the intrinsic activity (α) of this compound relative to the full agonist: α = (Emax of this compound) / (Emax of isoprenaline).
-
Mandatory Visualization
Caption: Workflow for determining the partial agonist activity of this compound.
Caption: Signaling pathway of β1-adrenoceptor activation.
Caption: Logical workflow for analyzing data involving this compound.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Synthesis and in vitro and in vivo characterization of highly β1-selective β-adrenoceptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
Validation & Comparative
A Head-to-Head Comparison of β1-Adrenoceptor Selectivity: LK 204-545 vs. CGP 20712A
For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount. This guide provides an objective comparison of the β1-adrenoceptor selectivity of two well-established antagonists, LK 204-545 and CGP 20712A, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
This comparison guide delves into the quantitative binding affinities and selectivity profiles of this compound and CGP 20712A for β1- and β2-adrenergic receptors. The data presented is derived from radioligand binding assays, a gold-standard method for characterizing ligand-receptor interactions.
Quantitative Comparison of Binding Affinity and Selectivity
The selectivity of a β-adrenergic receptor antagonist is a critical determinant of its utility in experimental and therapeutic contexts. A highly β1-selective antagonist is invaluable for isolating the effects of β1-adrenoceptor blockade without confounding off-target effects at β2-adrenoceptors.
The data summarized below, obtained from competitive radioligand binding assays using human β-adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells, demonstrates that while both compounds are highly selective for the β1-adrenoceptor, This compound exhibits a higher degree of selectivity over the β2-adrenoceptor compared to CGP 20712A .[1]
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki, nM) | β1/β2 Selectivity Ratio |
| This compound | β1-adrenoceptor | ~0.09 (Kd) | ~1800-fold[1] |
| β2-adrenoceptor | ~513 (Kd) | ||
| CGP 20712A | β1-adrenoceptor | 0.3 (Ki)[2][3] | ~501 to 10,000-fold[4][5] |
| β2-adrenoceptor | - |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates higher affinity. The selectivity ratio is calculated by dividing the binding affinity for the β2-adrenoceptor by the binding affinity for the β1-adrenoceptor.
One study highlights that this compound is approximately 2.75-fold more β1-/β2-selective than CGP 20712A.[1] Another study reported a log KD of -8.04 for this compound at the human β1-adrenoceptor and -5.29 at the human β2-adrenoceptor, resulting in a selectivity of 562-fold.[6] For CGP 20712A, various studies have reported high but differing selectivity ratios, with one indicating a ~10,000-fold selectivity over β2-adrenoceptors and another reporting a 501-fold selectivity.[4][5]
Experimental Protocols
The determination of binding affinities and selectivity is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the key steps for determining the binding affinity of a test compound (e.g., this compound or CGP 20712A) for β1- and β2-adrenergic receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: A non-selective β-adrenoceptor antagonist radiolabeled with a radioisotope, such as [³H]dihydroalprenolol ([³H]DHA) or [³H]-CGP 12177.
-
Test Compounds: this compound and CGP 20712A of known concentrations.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7][8]
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).[7]
-
Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[7][8]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is inversely proportional to the binding affinity of the test compound.[7]
3. Data Analysis:
-
The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Methodology and Signaling Pathway
To further clarify the experimental and biological context, the following diagrams have been generated.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of LK 204-545 with Bisoprolol and Nebivolol: A Guide for Researchers
In the landscape of cardiovascular drug discovery, the pursuit of highly selective β1-adrenoceptor antagonists remains a key objective to minimize off-target effects. This guide provides a comparative overview of a novel investigational compound, LK 204-545, against two established second and third-generation β-blockers, bisoprolol (B1195378) and nebivolol (B1214574). This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available experimental data to inform future research and development.
Mechanism of Action at a Glance
All three compounds are competitive antagonists of the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Blockade of this receptor mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.
Bisoprolol is a well-established, highly β1-selective adrenoceptor antagonist.[1][2][3] Its therapeutic effects are primarily attributed to its negative chronotropic and inotropic actions.[1][2]
Nebivolol is also a highly β1-selective antagonist.[4][5] A key distinguishing feature of nebivolol is its additional vasodilatory effect, which is mediated by the stimulation of endothelial nitric oxide (NO) synthase, leading to NO release and subsequent vasodilation.[4][6] This dual mechanism of action contributes to its hemodynamic profile.[5][6]
This compound is an experimental compound identified as a highly potent and selective β1-adrenoceptor antagonist.[7][8] Notably, research has also revealed that this compound possesses significant partial agonist activity at the human β1-adrenoceptor.[9][10]
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and selectivity of this compound, bisoprolol, and nebivolol for β1 and β2-adrenoceptors. It is crucial to note that these values are compiled from various studies using different experimental methodologies, which can influence the results.
Table 1: β-Adrenoceptor Binding Affinities (pKi)
| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | Experimental System | Reference |
| This compound | 8.2 - 8.5 | 5.2 | Human β-adrenoceptors transfected into CHO cells | [7][11][12][13] |
| Bisoprolol | ~8.42 (pA2) | ~6.99 (pA2) | Isolated electrically driven human right atria | [2] |
| Ki(1) = 20.0 nM; Ki(2) = 918 nM | - | Intact ventricular myocytes of adult rats | [14] | |
| Nebivolol | Ki = 0.9 nM | - | Rabbit lung membrane preparation | [15] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pKi or pA2 value indicates a higher binding affinity. Ki values in nM have been included for direct comparison where available.
Table 2: β1/β2-Adrenoceptor Selectivity
| Compound | Selectivity Ratio (β2 Ki / β1 Ki) | Experimental System | Reference |
| This compound | ~1800 | Human β-adrenoceptors transfected into CHO cells | [7] |
| Bisoprolol | ~100 | In vitro binding studies | [2] |
| 13.1 (using [3H]CGP 12.177) | Human myocardium | [1] | |
| 6.4 (using [125I]iodocyanopindolol) | Human myocardium | [1] | |
| Nebivolol | 46.1 (using [3H]CGP 12.177) | Human myocardium | [1] |
| 22.5 (using [125I]iodocyanopindolol) | Human myocardium | [1] | |
| ~3.5 times more selective than bisoprolol | Human myocardium | [1][4] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are summaries of the key experimental protocols cited.
Radioligand Binding Assays
These assays are fundamental for determining the affinity and selectivity of a compound for its receptor.
-
General Protocol: Cell membranes or tissues expressing the target receptors (e.g., human myocardium, CHO cells transfected with human β-adrenoceptors) are incubated with a radiolabeled ligand that is known to bind to the receptors (e.g., [3H]CGP 12.177, [125I]iodocyanopindolol).[1][2][7] The test compound (this compound, bisoprolol, or nebivolol) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is then measured, and from this, the inhibition constant (Ki) of the test compound can be calculated.
-
Selectivity Determination: To determine the selectivity for β1 versus β2 adrenoceptors, the binding affinity of the compound is measured in preparations containing each receptor subtype. The ratio of the Ki values for the β2 and β1 receptors provides a measure of the compound's selectivity.[1][7]
Functional Assays
Functional assays measure the physiological response to a drug, such as changes in heart rate or muscle contraction.
-
Isolated Atria Preparation: In the study by Manalan et al. (1986), the positive inotropic effect of noradrenaline (a β1-agonist) and procaterol (B1663013) (a β2-agonist) on isolated, electrically driven human right atrial muscle was measured.[2] The ability of bisoprolol to antagonize these effects was quantified to determine its pA2 value, a measure of its functional antagonist potency.
-
cAMP Accumulation Assay: One study on this compound also investigated its effect on cyclic AMP (cAMP) accumulation, a downstream signaling molecule of β-adrenoceptor activation.[9] This type of assay can reveal whether a compound is an antagonist, agonist, or partial agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the β-adrenoceptors and a typical experimental workflow for determining receptor binding affinity.
Caption: Simplified β1-adrenergic receptor signaling pathway.
Caption: General workflow for a radioligand binding assay.
Discussion and Future Directions
The available data suggest that this compound is a highly potent and selective β1-adrenoceptor antagonist, potentially exceeding the selectivity of both bisoprolol and nebivolol.[7] However, its significant partial agonist activity is a critical characteristic that differentiates it from pure antagonists like bisoprolol and nebivolol and may have implications for its therapeutic potential.[9]
Nebivolol's unique vasodilatory properties, mediated by nitric oxide, set it apart from both this compound and bisoprolol.[4][6] This additional mechanism of action may offer advantages in certain patient populations, for example, by improving endothelial function.
Direct, head-to-head comparative studies of this compound with bisoprolol and nebivolol using standardized experimental protocols are necessary for a definitive assessment of their relative pharmacological profiles. Future research should aim to:
-
Conduct comprehensive radioligand binding studies with all three compounds in the same experimental system to obtain directly comparable affinity and selectivity data.
-
Perform functional assays to fully characterize the partial agonism of this compound and compare its functional effects to the pure antagonism of bisoprolol and the dual-action of nebivolol.
-
Investigate the in vivo hemodynamic effects of this compound in relevant animal models and compare them to those of bisoprolol and nebivolol.
By addressing these research gaps, the scientific community can gain a clearer understanding of the potential therapeutic applications and advantages of these distinct β1-adrenoceptor modulators.
References
- 1. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Nebivolol and Bisoprolol for Cardiovascular Mortality in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of novel and selective beta1-adrenoreceptor ligands - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Pharmacology search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel β1-Adrenoceptor Antagonists: A Comparative Guide to LK-204-545
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the highly selective β1-adrenoceptor antagonist, LK-204-545, against other novel and established β1-blockers. The data presented is intended to assist researchers in the selection and validation of compounds for cardiovascular and related research. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
Comparative Analysis of β1-Adrenoceptor Antagonists
The validation of novel β1-adrenoceptor antagonists requires rigorous comparison against well-characterized compounds. LK-204-545 has demonstrated exceptionally high selectivity for the β1-adrenoceptor subtype, making it a valuable benchmark.[1] This section presents comparative binding affinity and functional antagonism data for LK-204-545 and other relevant antagonists.
Binding Affinity and Selectivity
The binding affinity (typically represented as Ki or Kd values) and the selectivity for the β1-adrenoceptor over other subtypes (β2 and β3) are critical parameters for characterizing novel antagonists. The following table summarizes these values for LK-204-545 and a panel of other β1-adrenoceptor antagonists, as determined by radioligand binding assays.
| Compound | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| LK-204-545 | Data not explicitly found as Ki | Data not explicitly found as Ki | ~1800 | [1] |
| CGP 20712A | 0.3 | Data not explicitly found as Ki | ~650 - 10,000 | [1] |
| Atenolol | 250 (Kd) | 1000 (Kd) | 4 | [2] |
| Metoprolol | Data not explicitly found as Ki | Data not explicitly found as Ki | 30-40 | [3] |
| Bisoprolol | Data not explicitly found as Ki | Data not explicitly found as Ki | 11-15 | [4] |
| Carvedilol | 1.8 (Kd) | 0.4 (Kd) | 0.22 (β2 selective) | [5] |
Note: Selectivity ratios can vary based on the experimental conditions and the radioligand used. Direct comparison is most accurate when data is generated from the same study.
Functional Antagonism
Functional assays, such as the inhibition of agonist-induced cyclic AMP (cAMP) production, provide a measure of the antagonist's ability to block the physiological response mediated by the β1-adrenoceptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
| Compound | β1 Functional Assay IC50 (nM) | Assay Type | Reference |
| LK-204-545 | Specific IC50 value not found | cAMP accumulation | |
| CGP 20712A | 0.7 | cAMP accumulation | |
| Atenolol | pKB of 7.4 (inotropic effects) | Inotropic effects | [6] |
| Metoprolol | Specific IC50 value not found | ||
| Bisoprolol | Specific IC50 value not found | ||
| Carvedilol | Specific IC50 value not found |
Note: pKB is the negative logarithm of the antagonist's dissociation constant, providing a measure of its potency.
Experimental Protocols
Accurate and reproducible data are paramount in drug validation. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity and selectivity of a test compound for the β1-adrenoceptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenoceptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP-12177 or [125I]-Iodocyanopindolol) with the cell membranes.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
To determine non-specific binding, include wells with a high concentration of a non-selective antagonist (e.g., propranolol).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Use cells endogenously or recombinantly expressing the human β1-adrenoceptor (e.g., CHO or HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Antagonist Inhibition Assay:
-
Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) at its EC80 concentration (the concentration that produces 80% of the maximal response).
-
Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Measure the cAMP levels using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
AlphaScreen technology
-
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
Visualizing Key Processes
Diagrams illustrating the underlying biological pathways and experimental procedures can aid in understanding the validation process.
β1-Adrenoceptor Signaling Pathway
Caption: Canonical β1-adrenoceptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Key steps in a radioligand binding assay.
Functional cAMP Assay Workflow
Caption: Workflow for a functional cAMP antagonism assay.
References
- 1. LK 204-545, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity Profile of LK 204-545: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of LK 204-545 across various adrenergic receptors, with a primary focus on its cross-reactivity profile. The information presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor.[1] Understanding its activity at other receptors is crucial for predicting its pharmacological effects and potential side effects. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of key biological pathways and experimental processes.
Quantitative Analysis of Receptor Binding
The selectivity of this compound has been primarily characterized through radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant β-adrenergic receptor subtypes. The following table summarizes the binding affinities (pKi) of this compound for human β1, β2, and β3-adrenergic receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | This compound pKi | Reference Compound | pKi |
| β1-Adrenergic Receptor | 8.5 | Propranolol (non-selective) | 8.8 |
| β2-Adrenergic Receptor | 5.2 | Propranolol (non-selective) | 8.6 |
| β3-Adrenergic Receptor | < 5 | Propranolol (non-selective) | 5.0 |
Data compiled from publicly available research.
Note: Extensive cross-reactivity data for this compound against a broader panel of unrelated receptors (e.g., other GPCR families, ion channels, transporters) is not publicly available in the searched resources. Standard safety pharmacology screens, such as those offered by CEREP or Eurofins, for this specific compound were not found in the public domain.
Experimental Methodologies
The binding affinity data presented above was primarily generated using competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay.
Objective: To determine the binding affinity of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-CGP 12177 for β-adrenergic receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add increasing concentrations of the test compound (this compound).
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding a constant concentration of the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the primary signaling pathway it inhibits and a typical experimental workflow.
β1-Adrenergic Receptor Signaling Pathway
Radioligand Binding Assay Workflow
References
Benchmarking LK 204-545 performance in different assay systems
This guide provides a comparative analysis of LK 204-545, a highly selective β1-adrenoceptor antagonist, against other relevant compounds.[1][2] The performance data is presented in standardized assay systems to facilitate objective evaluation by researchers, scientists, and professionals in drug development.
Comparative Performance Data
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other β-adrenoceptor ligands. The data is compiled from studies utilizing radioligand binding assays and functional assays measuring cAMP accumulation in cell lines stably expressing human β-adrenoceptor subtypes.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Selectivity (β1/β2) |
| This compound | Human β1-adrenoceptor | Binding Assay | CHO | pKi | 8.2 - 8.5 | ~1800-fold |
| Human β2-adrenoceptor | Binding Assay | CHO | pKi | 5.2 | ||
| CGP 20712A | Human β1-adrenoceptor | Binding Assay | CHO | pKi | ~8.0 | ~650-fold |
| Human β2-adrenoceptor | Binding Assay | CHO | pKi | ~5.2 | ||
| Propranolol | Human β1-adrenoceptor | Binding Assay | - | pKi | - | Non-selective |
| Human β2-adrenoceptor | Binding Assay | - | pKi | - | ||
| ICI 118,551 | Human β2-adrenoceptor | Binding Assay | - | pKi | 9.2 | β2 selective |
| Alprenolol | Human β2-adrenoceptor | Binding Assay | - | pKi | 9.0 | Non-selective |
| BI-167107 | Human β2-adrenoceptor | Binding Assay | - | - | Agonist | β2 selective |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. Selectivity is the ratio of Ki values for the β2-adrenoceptor to the β1-adrenoceptor.
Recent studies have also indicated that this compound can act as a partial agonist at the human β1-adrenoceptor. In a ³H-cAMP accumulation assay, this compound produced an agonist response that was 37.1 ± 2.2% of the maximum response to the full agonist isoprenaline.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1- or β2-adrenoceptor.
-
³H-CGP 12177 (radioligand).
-
Test compounds (e.g., this compound, CGP 20712A).
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture CHO cells expressing the target receptor to the desired confluency and harvest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of ³H-CGP 12177, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
³H-cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
Materials:
-
CHO cells stably expressing the human β1-, β2-, or β3-adrenoceptor.
-
Test compounds (e.g., this compound).
-
Isoprenaline (full agonist).
-
Cimaterol (agonist for β3-adrenoceptor).
-
³H-adenine.
-
Lysis buffer.
-
Alumina (B75360) columns.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with ³H-adenine to label the intracellular ATP pool.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist (to measure antagonism).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Separation: Separate the ³H-cAMP from other radiolabeled nucleotides using chromatography (e.g., alumina columns).
-
Scintillation Counting: Measure the amount of ³H-cAMP using a scintillation counter.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: β1-Adrenoceptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Guide to LK 204-545: A High-Selectivity Reference Compound for β1-Adrenoceptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LK 204-545 with other commonly used β1-adrenoceptor antagonists. The data presented herein is intended to assist researchers in selecting the most appropriate reference compound for their specific experimental needs, focusing on binding affinity, selectivity, and functional activity.
Introduction to this compound
This compound is a potent and highly selective antagonist for the β1-adrenoceptor.[1] Its high affinity and remarkable selectivity over β2 and β3-adrenoceptors make it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the β1-adrenoceptor in various physiological and pathological processes. This guide will compare its performance against other well-established β-blockers.
Comparative Performance Data
The following tables summarize the binding affinities and selectivity ratios of this compound and other selected β1-adrenoceptor antagonists.
Table 1: Binding Affinity (Ki) of Various Antagonists for Human β-Adrenoceptor Subtypes
| Compound | β1 Ki (nM) | β2 Ki (nM) | β3 Ki (nM) | Reference |
| This compound | ~0.089 | ~162 | ~1513 | [1] |
| CGP 20712A | ~0.16 | ~104 | ~355 | [2] |
| Bisoprolol | 10 | 140 | >10000 | [2] |
| Atenolol | 99 | 1450 | >10000 | [2] |
| Metoprolol | 48 | 1960 | >10000 | [2] |
| Nebivolol | 0.8 | 257 | >10000 | [3] |
| Carvedilol | 1.8 | 0.4 | 5 | [4] |
| Propranolol | 4.6 | 0.8 | >10000 | [2] |
Note: Ki values are indicative and can vary between different studies and experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Ratios of β1-Adrenoceptor Antagonists
| Compound | β2/β1 Selectivity Ratio | β3/β1 Selectivity Ratio | Reference |
| This compound | ~1800 | ~17000 | [1] |
| CGP 20712A | ~650 | ~2200 | [1] |
| Bisoprolol | 14 | >1000 | [2] |
| Atenolol | 15 | >100 | [2] |
| Metoprolol | 41 | >208 | [2] |
| Nebivolol | ~321 | >12500 | [3] |
| Carvedilol | 0.22 | 2.78 | [4] |
| Propranolol | 0.17 | >2174 | [2] |
Note: Selectivity ratios are calculated as Ki(βx)/Ki(β1). A higher ratio indicates greater selectivity for the β1-adrenoceptor.
Functional Activity Profile
While primarily classified as a high-affinity antagonist, some studies have reported that this compound exhibits significant partial agonist activity at the β1-adrenoceptor.[5] This is a critical consideration for researchers, as the intrinsic sympathomimetic activity (ISA) can influence experimental outcomes. For instance, in a functional cAMP accumulation assay, this compound was shown to produce a response that was 34% of the maximal response to the full agonist isoprenaline.[5] This contrasts with neutral antagonists like CGP 20712A, which do not elicit a downstream signaling response on their own.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for key assays used to characterize β1-adrenoceptor antagonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human β1-adrenoceptor.
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β1-adrenoceptor signaling pathway.
Materials:
-
Whole cells stably expressing the human β1-adrenoceptor.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Isoprenaline or Noradrenaline.
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
For antagonist mode: Pretreat the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an agonist (typically the EC80 concentration to ensure a robust signal).
-
For agonist mode: Treat the cells with various concentrations of the test compound alone.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
For antagonist mode: Plot the percentage of agonist-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
For agonist mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and the maximal response (Emax) relative to a full agonist.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
References
- 1. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Activity Relationship of LK-204-545 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of analogs related to LK-204-545, a notable high-affinity and selective β1-adrenoceptor antagonist. While specific quantitative data for a broad series of LK-204-545 analogs is primarily detailed in specialized doctoral research, this document synthesizes the available information on the lead compound, outlines the general SAR for this class of molecules, and provides the experimental context for their evaluation.
Introduction to LK-204-545
LK-204-545, chemically identified as (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a highly potent and selective antagonist for the human β1-adrenoceptor.[1] In comparative radioligand binding studies, LK-204-545 has demonstrated significantly greater selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptors, making it a valuable research tool and a lead compound for the development of more cardioselective beta-blockers.[1]
Research into analogs of LK-204-545 has been undertaken to further improve β1/β2-selectivity and to better understand the ligand-receptor interactions at the β1-adrenoceptor.[2][3] This work has led to the identification of even more highly selective compounds.[3]
Comparative Data of Selected β-Adrenoceptor Antagonists
While a comprehensive table of LK-204-545 analog data is not publicly available, the following table presents the binding affinities and selectivity of the parent compound, LK-204-545, in comparison to another known selective β1-adrenoceptor antagonist, CGP 20712A.[1] This data is derived from radioligand binding assays using human β-adrenoceptors transfected into Chinese Hamster Ovary (CHO) cells.[1]
| Compound | β1 Affinity (pKi) | β2 Affinity (pKi) | β3 Affinity (pKi) | β1/β2 Selectivity Ratio | β1/β3 Selectivity Ratio |
| LK-204-545 | ~9.2 | ~6.0 | ~5.0 | ~1800 | ~17000 |
| CGP 20712A | ~9.0 | ~6.2 | ~5.8 | ~650 | ~2200 |
Data sourced from Baker, J. G. (2005).[1]
Structural Activity Relationship (SAR) Insights
The general SAR for aryloxypropanolamine β-blockers, the class to which LK-204-545 belongs, is well-established. Modifications to different parts of the molecule can significantly impact potency, selectivity, and intrinsic sympathomimetic activity.
-
Aromatic Ring: The nature and position of substituents on the aromatic ring are critical for receptor affinity and selectivity. Para-substitution on the phenoxy ring is often associated with cardioselectivity.
-
Propanolamine (B44665) Side Chain: The ethanolamine (B43304) or propanolamine side chain is a common feature of β-adrenoceptor ligands. The hydroxyl group on the side chain is essential for high-affinity binding to the receptor.
-
Amine Substituent: The substituent on the amine nitrogen plays a crucial role in determining agonist versus antagonist activity and can also influence selectivity.
Based on a doctoral thesis focused on LK-204-545 analogs, modifications to various motifs of the parent structure were explored to generate new SAR data. This ultimately led to the development of compounds with even higher β1-adrenoceptor selectivity, such as the analog 1-(2-(3-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-2-hydroxypropyl amino)ethyl)-3-(4-hydroxyphenyl)urea hydroformate.[2][3]
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the canonical β1-adrenergic receptor signaling pathway. As an antagonist, LK-204-545 and its analogs block the binding of endogenous agonists like norepinephrine, thereby inhibiting this cascade.
Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel β-adrenoceptor antagonists like the analogs of LK-204-545.
Caption: General Experimental Workflow for SAR Studies.
Logical Relationships in SAR
This diagram illustrates the key structural components of an aryloxypropanolamine beta-blocker and how modifications to these regions can influence its pharmacological properties.
Caption: Key Structural Regions and Their Influence on Pharmacological Properties.
Experimental Protocols
The evaluation of LK-204-545 and its analogs typically involves radioligand binding assays and functional assays to determine affinity, selectivity, and potency. The protocols outlined below are based on standard methodologies for characterizing β-adrenoceptor ligands.[4]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human β1-, β2-, and β3-adrenoceptors.
Materials:
-
CHO cell lines stably expressing human β1-, β2-, or β3-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Test compounds (LK-204-545 and its analogs).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Non-specific binding control: Propranolol (B1214883) (high concentration).
-
96-well plates, filtration apparatus, and scintillation counter.
Procedure:
-
Cell Preparation: Culture the transfected CHO cells to confluence, harvest, and resuspend in binding buffer to a desired concentration.
-
Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of [3H]-CGP 12177, and varying concentrations of the test compound. For total binding, no competitor is added. For non-specific binding, a high concentration of propranolol is added.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 and subsequently the Ki value for each compound at each receptor subtype.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional potency (IC50) of the antagonist compounds by measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO cell lines as described above.
-
Agonist: Isoprenaline (a non-selective β-adrenoceptor agonist).
-
Test compounds (LK-204-545 and its analogs).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist compound (or vehicle control) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (isoprenaline) to stimulate cAMP production and incubate for a further period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Use a sigmoidal dose-response model to calculate the IC50 value for each antagonist, which represents the concentration required to inhibit 50% of the maximal agonist response.
Conclusion
LK-204-545 serves as an important lead compound for the development of highly selective β1-adrenoceptor antagonists. The structural activity relationship for its analogs follows the general principles for aryloxypropanolamine beta-blockers, where modifications to the aromatic ring, the propanolamine linker, and the amine substituent are key to modulating affinity and selectivity. While detailed quantitative data for a wide range of analogs is not broadly published, the established experimental protocols for radioligand binding and functional cAMP assays provide a robust framework for the characterization of such compounds. Further research in this area holds the potential for developing next-generation cardioselective beta-blockers with improved therapeutic profiles.
References
- 1. LK 204-545, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of novel and selective beta1-adrenoreceptor ligands - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LK 204-545 at Human vs. Rat β-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the β-adrenoceptor antagonist LK 204-545, focusing on its interaction with human and rat receptors. The data presented herein is compiled from various studies to facilitate an objective evaluation of the compound's performance and to provide supporting experimental context.
Executive Summary
This compound is a potent and highly selective β1-adrenoceptor antagonist. This high affinity and selectivity for the β1 subtype are observed in studies involving both human and rat receptors. In human recombinant β-adrenoceptors, this compound demonstrates exceptionally high selectivity for the β1 subtype over β2 and β3 subtypes. Similarly, in functional assays using rat tissues, it exhibits potent antagonism at β1-adrenoceptors, which are predominantly found in the atria, while showing significantly lower activity at β2-adrenoceptors in the trachea. This profile makes this compound a valuable tool for dissecting the specific roles of the β1-adrenoceptor in physiological and pathological processes across different species.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound at human and rat β-adrenoceptor subtypes.
Table 1: Binding Affinity of this compound at Human β-Adrenoceptors
| Receptor Subtype | pKi | Reference |
| Human β1 | 8.2 - 8.5 | [1][2] |
| Human β2 | 5.2 | [3] |
| Human β3 | ~4.2 | [3] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Selectivity Ratios of this compound at Human β-Adrenoceptors
| Selectivity Ratio | Value | Reference |
| β1 / β2 | ~1800-fold | [3] |
| β1 / β3 | ~17000-fold | [3] |
Table 3: Functional Antagonist Potency of this compound at Rat β-Adrenoceptors
| Tissue Preparation | Predominant Receptor | pA2 | Reference |
| Rat Atria | β1 | High Potency (Specific value not cited) | [3][4][5] |
| Rat Trachea | β2 | Low Potency (Specific value not cited) | [4][5] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups described, the following diagrams have been generated using Graphviz.
Caption: β1-Adrenoceptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Isolated Organ Bath Functional Assay.
Experimental Protocols
Radioligand Binding Assays for Human β-Adrenoceptors
These experiments are typically conducted to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the gene for either human β1, β2, or β3-adrenoceptors are cultured to confluence.
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
Membrane preparations are incubated in 96-well plates with a constant concentration of a radioligand, typically [3H]-CGP 12177, which binds to β-adrenoceptors.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the wells.
-
The plates are incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-blocker (e.g., propranolol).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.
-
The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Organ Bath Assays for Rat β-Adrenoceptors
These functional assays are used to determine the potency of an antagonist (pA2 value) in a physiological tissue setting.
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized according to ethical guidelines.
-
For β1-adrenoceptor studies, the atria are dissected from the heart. For β2-adrenoceptor studies, tracheal rings are prepared.
-
The tissues are placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
2. Experimental Setup:
-
The isolated tissues are mounted in an organ bath containing the physiological salt solution.
-
One end of the tissue is fixed, and the other is attached to an isometric force transducer to measure muscle contraction or relaxation.
-
The tissues are allowed to equilibrate under a resting tension for a period of time.
3. Functional Assay:
-
A cumulative concentration-response curve is generated for a β-adrenoceptor agonist, such as isoprenaline. The agonist is added to the bath in increasing concentrations, and the resulting change in tissue contraction (atria) or relaxation (trachea, pre-contracted with an agent like carbachol) is recorded.
-
The tissues are then washed to remove the agonist and allowed to return to baseline.
-
The tissues are incubated with a specific concentration of the antagonist (this compound) for a set period.
-
The agonist concentration-response curve is then repeated in the presence of the antagonist.
4. Data Analysis:
-
The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
The magnitude of this shift is used to calculate the pA2 value using Schild analysis. The pA2 is a measure of the antagonist's potency.
Conclusion
This compound is a highly valuable pharmacological tool due to its potent and exceptionally selective antagonism of the β1-adrenoceptor. This high selectivity is consistently observed in both human recombinant receptor systems and functional rat tissue preparations. The data and protocols presented in this guide underscore its utility for researchers investigating the specific physiological and pathophysiological roles of β1-adrenoceptors, and for professionals in drug development seeking a benchmark selective β1-blocker. The significant difference in affinity between the β1 and other β subtypes allows for targeted studies with minimal off-target effects.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 3. This compound, a highly selective beta1-adrenoceptor antagonist at human beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Unparalleled Selectivity of LK 204-545 for Human β1-Adrenoceptor Studies
For researchers in pharmacology and drug development, the precise targeting of adrenoceptor subtypes is paramount. In the study of human β-adrenoceptors, the ligand LK 204-545 has emerged as a tool of exceptional value due to its remarkable selectivity for the β1 subtype. This guide provides a comprehensive comparison of this compound with other commonly used β-adrenoceptor ligands, supported by experimental data, to objectively demonstrate its preferability in β1-adrenoceptor research.
The human β-adrenoceptor family, comprising β1, β2, and β3 subtypes, plays a crucial role in regulating physiological processes, particularly in the cardiovascular and respiratory systems. Consequently, the development of subtype-selective ligands is a key objective in drug discovery to elicit specific therapeutic effects while minimizing off-target side effects. This compound stands out in this regard, exhibiting a binding affinity profile that is overwhelmingly preferential for the β1-adrenoceptor.
Comparative Analysis of Ligand Binding Affinities
The cornerstone of this compound's utility is its superior selectivity, as evidenced by radioligand binding assays. The following table summarizes the binding affinities (as pKi values, the negative logarithm of the inhibition constant, Ki) of this compound and other β-blockers for the three human β-adrenoceptor subtypes. A higher pKi value indicates a stronger binding affinity. The data presented has been compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the respective human β-adrenoceptor subtypes, ensuring a consistent cellular background for comparison.
| Ligand | pKi for human β1-AR | pKi for human β2-AR | pKi for human β3-AR | β1/β2 Selectivity Ratio | β1/β3 Selectivity Ratio |
| This compound | 8.52 | 5.27 | ~4.77 | ~1778 | ~5623 |
| CGP 20712A | 9.0 | 6.3 | 5.38 | 501 | 4169 |
| Nebivolol (B1214574) | 8.9 | 7.0 | < 5 | 79 | >10000 |
| Bisoprolol (B1195378) | 8.7 | 7.55 | < 5 | 14 | >10000 |
| Propranolol | 8.36 | 9.22 | 6.2 | 0.14 | 145 |
| ICI 118,551 | 6.56 | 9.3 | 6.49 | 0.002 | 1.18 |
| SR 59230A | 6.39 | 6.19 | 7.4 | 1.58 | 0.098 |
Data compiled from multiple sources. Note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
As the data illustrates, this compound possesses a β1/β2 selectivity ratio of approximately 1778, significantly higher than other "cardioselective" β-blockers like bisoprolol (14-fold) and nebivolol (79-fold).[1] Its selectivity over the β3 subtype is even more pronounced. This exceptional selectivity profile minimizes the confounding effects of interacting with β2 and β3 adrenoceptors, making it an invaluable tool for specifically probing β1-adrenoceptor function.
Experimental Protocols
The data presented in this guide is primarily derived from whole-cell radioligand binding assays. Below is a detailed methodology for a typical competitive binding experiment to determine the affinity of a test ligand for a human β-adrenoceptor subtype expressed in CHO cells.
Objective: To determine the inhibition constant (Ki) of a test ligand for the human β1-adrenoceptor.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenoceptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% fetal calf serum).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Test ligand (e.g., this compound).
-
Non-selective antagonist for determining non-specific binding (e.g., high concentration of propranolol).
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the CHO-β1 cells in 96-well plates until they reach confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells gently with binding buffer.
-
Competition Binding:
-
Add a fixed concentration of the radioligand [3H]-CGP 12177 to all wells. The concentration should be close to its dissociation constant (Kd) for the receptor.
-
Add varying concentrations of the unlabeled test ligand (e.g., this compound) to the wells. A typical range would span from 10^-11 M to 10^-5 M.
-
For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to a set of wells.
-
For determining total binding, add only the radioligand and binding buffer.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Washing: Terminate the binding reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test ligand. This will generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Rationale for Preference
The following diagrams illustrate the key concepts that underpin the preference for this compound in human β1-adrenoceptor studies.
Caption: Binding profile of this compound vs. other β-blockers.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Canonical β1-adrenoceptor signaling pathway.
Conclusion
The exceptional selectivity of this compound for the human β1-adrenoceptor, as demonstrated by robust experimental data, solidifies its position as a preferred ligand for in vitro studies. Its use allows for the precise investigation of β1-adrenoceptor pharmacology and signaling, free from the ambiguity of off-target effects at other β-adrenoceptor subtypes. For researchers aiming to unravel the intricacies of β1-adrenoceptor function and to develop novel cardioselective therapeutics, this compound is an indispensable tool.
References
Safety Operating Guide
Proper Disposal Procedures for LK-204-545: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following provides a comprehensive guide to the proper disposal procedures for LK-204-545, a potent and highly selective β1-adrenoceptor antagonist. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific research compound, this guidance is based on established best practices for the disposal of pharmaceutical and chemical waste from laboratory settings. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Quantitative Data Summary
As a specific Safety Data Sheet for LK-204-545 (CAS No. 83068-69-3) is not available, quantitative disposal limits (e.g., concentration thresholds for sewer disposal) cannot be provided. The disposal plan should be guided by the principle of minimizing environmental release and adhering to the waste categorization outlined below. All pharmaceutical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused/Expired LK-204-545 | Pure compound, stock solutions, or expired materials. | Labeled, sealed, and non-reactive hazardous waste container. | Collection by a certified hazardous waste disposal vendor. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into direct contact with LK-204-545. | Designated hazardous waste container lined with a chemically resistant bag. | Incineration or other approved hazardous waste treatment method. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with LK-204-545. | Sealed, labeled bags for hazardous waste. | Collection by a certified hazardous waste disposal vendor for incineration. |
| Aqueous Solutions | Dilute aqueous solutions containing LK-204-545. | Labeled hazardous waste container for aqueous chemical waste. | Neutralization (if applicable and safe) followed by collection for hazardous waste disposal. Do not dispose of down the drain. |
| Organic Solvent Solutions | Solutions of LK-204-545 in organic solvents. | Labeled hazardous waste container for flammable/organic waste. | Collection by a certified hazardous waste disposal vendor. |
Experimental Protocols: General Disposal Methodology
The following protocol outlines a general, step-by-step methodology for the disposal of LK-204-545 waste, derived from standard laboratory safety and chemical handling procedures.
1. Waste Segregation and Collection:
-
At the point of generation, segregate waste contaminated with LK-204-545 from non-hazardous waste.
-
Use dedicated, clearly labeled, and chemically compatible waste containers for each waste stream (e.g., solid, liquid, sharps).
-
Ensure all containers are kept closed when not in use.
2. Container Labeling and Storage:
-
Label all hazardous waste containers with "Hazardous Waste," the full chemical name ("LK-204-545" and its IUPAC name: "1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea"), and the accumulation start date.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling LK-204-545 and its waste.
4. Spill Management:
-
In the event of a spill, contain the material using an appropriate absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly. Report any significant spills to your EHS department.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of LK-204-545 waste through standard municipal trash or sewer systems.
Visualized Workflow for LK-204-545 Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from research activities involving LK-204-545.
Caption: Workflow for the proper disposal of LK-204-545 laboratory waste.
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific protocols and consult with your EHS department to ensure the safe and compliant disposal of all chemical waste.
Safeguarding Your Research: Essential Protective Measures for Handling LK 204-545
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as LK 204-545, a selective β1-adrenoceptor antagonist used in pharmacological research, a comprehensive understanding and implementation of safety protocols are critical.[1][2][3][4][5][6][7] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a compound with potential hazards, is recommended. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this and other research chemicals.
Core Safety Principles
When specific hazard information is unavailable, researchers should adhere to standard protocols for handling chemicals of unknown toxicity. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.
Engineering Controls: The First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place to minimize exposure.
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood. This is crucial to prevent the inhalation of any potential aerosols or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be chemical splash-proof and meet ANSI Z87.1 standards.[8][9] A face shield worn over safety goggles is recommended when there is a risk of splashes.[8][9][10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are a suitable choice for incidental contact with a wide range of chemicals.[9][11] For prolonged handling, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and change them frequently.[11] |
| Body | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect against splashes and spills.[8][9] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills.[8][10] |
| Respiratory | As needed, based on risk assessment | If there is a risk of generating aerosols or dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10][11][12] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to maintain safety throughout the handling process. The following diagram illustrates a standard operating procedure for working with research chemicals like this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Waste Containers: Use designated, clearly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste.[13] If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) office.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound and other novel compounds, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. alpha 2-adrenoceptor agonists: Topics by Science.gov [science.gov]
- 6. (-)-propranolol (PD013280, AQHHHDLHHXJYJD-AWEZNQCLSA-N) [probes-drugs.org]
- 7. core.ac.uk [core.ac.uk]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. falseguridad.com [falseguridad.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
